Product packaging for 3,4-Dichloro-N-methylaniline(Cat. No.:CAS No. 40750-59-2)

3,4-Dichloro-N-methylaniline

Cat. No.: B1305121
CAS No.: 40750-59-2
M. Wt: 176.04 g/mol
InChI Key: DUSNCFKVMGTTFK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N B1305121 3,4-Dichloro-N-methylaniline CAS No. 40750-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSNCFKVMGTTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384197
Record name 3,4-Dichloro-N-methylaniline
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40750-59-2
Record name 3,4-Dichloro-N-methylaniline
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Record name 3,4-Dichloro-N-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3,4-Dichloro-N-methylaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Identification

This compound is a disubstituted aniline derivative with the chemical formula C7H7Cl2N.[1] It is a key intermediate in the synthesis of various organic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C7H7Cl2N[1]
Molecular Weight 176.04 g/mol [1]
Boiling Point 150-152 °C at 15 mmHg
Flash Point 110 °C
Physical Form Liquid
Purity ≥98%

Table 2: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 40750-59-2[1]
InChI 1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
InChIKey DUSNCFKVMGTTFK-UHFFFAOYSA-N
SMILES CNC1=CC(=C(C=C1)Cl)Cl[1]

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a methylamino group at position 1.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the N-methylation of 3,4-dichloroaniline. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Synthesis_Purification_Workflow Synthesis and Purification Workflow of this compound A 3,4-Dichloroaniline (Starting Material) B N-Methylation Reaction A->B Methylating Agent (e.g., Dimethyl Sulfate) C Reaction Quenching and Extraction B->C Work-up D Crude this compound C->D E Purification (Column Chromatography) D->E G Solvent Removal E->G Eluted Fractions F Pure this compound H Characterization (NMR, MS, IR) F->H G->F

A representative workflow for the synthesis and purification of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is a general method for the N-methylation of anilines and can be adapted for the synthesis of this compound.

Materials:

  • 3,4-Dichloroaniline

  • Dimethyl carbonate (DMC)

  • N-methyl-2-pyrrolidone (NMP) as solvent

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base

  • Stainless steel reactor tubing

  • Flow chemistry system

Procedure:

  • Prepare a solution of 3,4-dichloroaniline (2 M in NMP), dimethyl carbonate (6 M in NMP), and DBU (3 M in NMP).[2]

  • Introduce the solution into a 10 mL stainless steel reactor tubing using a flow chemistry system.[2]

  • Set the reaction temperature to 250 °C and the residence time to 12 minutes.[2]

  • Collect the output from the reactor. The product, N-methyl-3,4-dichloroaniline, is obtained with high selectivity for monomethylation.[2]

  • The crude product can then be purified using standard laboratory techniques.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Petroleum Ether/Ethyl Acetate mixture, 50:1)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen solvent system and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the solvent system, collecting fractions.[3]

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of N-methylaniline, a related compound, shows characteristic signals for the aromatic protons and the N-methyl protons. For this compound, one would expect to see signals for the three aromatic protons and a singlet for the N-methyl group. The aromatic region would be more complex due to the dichloro substitution pattern.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-methylaniline, signals are observed around 31, 112, 117, 129, and 149 ppm.[4] The spectrum for this compound would show distinct signals for the seven carbon atoms, with the chemical shifts influenced by the chlorine and methylamino substituents.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in a molecule. For N-methylaniline, a characteristic N-H stretching vibration is observed around 3411 cm⁻¹.[5] One would expect a similar peak for this compound. Other expected peaks would include C-H stretching vibrations for the aromatic ring and the methyl group, and C=C stretching vibrations for the aromatic ring.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (176.04 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms.

Biological Activity and Applications

While this compound itself is primarily used as a chemical intermediate, its parent compound, 3,4-dichloroaniline, is a precursor to several important agrochemicals, including the herbicides propanil, linuron, and diuron.[6] Research has also been conducted on amides derived from 3,4-dichloroaniline for their potential as antiparasitic agents against Trichomonas vaginalis.[7] This suggests that derivatives of this compound could be explored for various biological activities. The primary industrial application of related dichloroanilines is in the manufacturing of dyes and agrochemicals.[8]

References

Technical Guide: 3,4-Dichloro-N-methylaniline (CAS: 40750-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a dichlorinated benzene ring coupled with an N-methylated amino group, makes it a valuable building block for the synthesis of a range of more complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety information, tailored for professionals in research and development. While this compound is not extensively documented in publicly available literature as a final product, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in the development of new chemical entities.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NPubChem[1]
Molecular Weight 176.04 g/mol PubChem[1]
CAS Number 40750-59-2PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CNC1=CC(=C(C=C1)Cl)ClPubChem[1]
InChI InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3PubChem[1]
Appearance LiquidSigma-Aldrich[2]
Boiling Point 150-152 °C at 15 mmHgSigma-Aldrich[2]
Density 1.3794 g/mL at 25 °CChemdad[3]
Refractive Index n20/D 1.6015Chemdad[3]
Flash Point >110 °C (>230 °F)Chemdad, Sigma-Aldrich[2][3]
Storage Temperature 2-8°C, protect from lightChemdad, Sigma-Aldrich[2][3]
Purity Typically >97%Advanced ChemBlocks[4]

Synthesis

Synthesis of 3,4-Dichloroaniline (Precursor)

The primary industrial synthesis of 3,4-dichloroaniline involves the catalytic hydrogenation of 3,4-dichloronitrobenzene.

Reaction:

3,4-Dichloronitrobenzene + H₂ → 3,4-Dichloroaniline + H₂O

Experimental Protocol (General Procedure based on similar syntheses): [5][6]

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 3,4-dichloronitrobenzene.

  • Catalyst: A noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.[5] To prevent dehalogenation, a dechlorination inhibitor like morpholine may be introduced.[6]

  • Reaction Conditions: The reactor is pressurized with hydrogen gas (typically 100-500 psig) and heated to a temperature range of 80-150 °C.[5][6]

  • Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling and depressurization, the catalyst is removed by filtration. The crude 3,4-dichloroaniline is then purified, typically by distillation under reduced pressure.

N-methylation of 3,4-Dichloroaniline

The final step to obtain this compound is the methylation of the amino group of 3,4-dichloroaniline. Various methods can be employed for the N-methylation of anilines. A common laboratory-scale method involves reductive amination.

Reaction:

3,4-Dichloroaniline + Formaldehyde + Reducing Agent → this compound

Experimental Protocol (Proposed):

  • Dissolution: 3,4-dichloroaniline is dissolved in a suitable solvent such as methanol or acetonitrile.

  • Aldehyde Addition: An aqueous solution of formaldehyde (1.0-1.2 equivalents) is added to the solution.

  • Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the temperature (e.g., 0-25 °C).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.

G cluster_0 Synthesis Pathway 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene 3,4-Dichloroaniline 3,4-Dichloroaniline 3,4-Dichloronitrobenzene->3,4-Dichloroaniline Catalytic Hydrogenation (e.g., H₂, Pd/C) This compound This compound 3,4-Dichloroaniline->this compound N-methylation (e.g., Formaldehyde, NaBH₄) G cluster_1 Potential Application Workflow Start This compound Step1 Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) Start->Step1 Step2 Generation of a Library of Derivatives Step1->Step2 Step3 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Step2->Step3 Step4 Identification of Lead Compounds Step3->Step4 Step5 Lead Optimization Step4->Step5 End New Chemical Entity (e.g., Drug Candidate, Agrochemical) Step5->End

References

Spectroscopic Analysis of 3,4-Dichloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic amine 3,4-Dichloro-N-methylaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Chemical Structure and Properties

This compound is a disubstituted aniline with the molecular formula C₇H₇Cl₂N.[1] Its structure consists of an aniline core with two chlorine atoms at the 3 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom.

Caption: Figure 1. Chemical Structure of this compound

Spectroscopic Analysis Workflow

The comprehensive spectroscopic characterization of this compound involves a systematic workflow. This process begins with sample preparation, followed by data acquisition using NMR, IR, and MS techniques. The resulting spectra are then processed and analyzed to elucidate the molecular structure and confirm the identity of the compound.

workflow Figure 2. General Workflow for Spectroscopic Analysis cluster_workflow Figure 2. General Workflow for Spectroscopic Analysis start Sample Preparation (this compound in solvent) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data NMR Data Processing (Chemical Shifts, Coupling Constants) nmr->nmr_data ir_data IR Data Analysis (Functional Group Identification) ir->ir_data ms_data MS Data Interpretation (Molecular Ion, Fragmentation) ms->ms_data conclusion Structural Elucidation and Compound Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Figure 2. General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2d1HH-5
~6.8d1HH-2
~6.5dd1HH-6
~3.7br s1HN-H
~2.8s3HN-CH₃
  • Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as distinct signals. The proton at position 2, being ortho to the N-methyl group, is expected to be the most deshielded. The protons at positions 5 and 6 will show splitting patterns corresponding to their coupling with adjacent protons.

  • N-H Proton (δ ~3.7 ppm): A broad singlet is anticipated for the N-H proton.

  • N-Methyl Protons (δ ~2.8 ppm): A singlet integrating to three protons is expected for the N-methyl group.

¹³C NMR Spectroscopy

A computed ¹³C NMR spectrum for this compound is available and can be used for peak assignment.[3] The predicted chemical shifts are consistent with those observed for related chlorinated anilines.[2]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~148C-1 (C-N)
~132C-4 (C-Cl)
~130C-3 (C-Cl)
~129C-5
~118C-2
~113C-6
~30N-CH₃
Experimental Protocol for NMR

NMR spectra can be recorded on a 400 MHz spectrometer.[2][4] The sample (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4] Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic ring, C-N bond, and C-Cl bonds.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3410-3440N-H stretchMedium
~3020-3100Aromatic C-H stretchMedium
~2815-2985Aliphatic C-H stretch (CH₃)Medium
~1600-1610Aromatic C=C stretchStrong
~1500-1510Aromatic C=C stretchStrong
~1280-1340Aromatic C-N stretchStrong
~1100-1200C-H in-plane deformationMedium
~700-850C-Cl stretchStrong
  • The N-H stretching vibration for a secondary aromatic amine typically appears as a single sharp band around 3411 cm⁻¹.[5]

  • The aromatic C=C stretching vibrations are expected as strong bands around 1606 and 1509 cm⁻¹.

  • The C-N stretching in aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.

  • The presence of chlorine atoms on the aromatic ring will give rise to strong absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem shows several key fragments.[1]

m/zInterpretation
176Molecular ion [M]⁺ (containing ³⁵Cl and ³⁷Cl)
175Molecular ion [M]⁺ (containing two ³⁵Cl isotopes)
174Isotopic peak of the molecular ion
120Fragment resulting from the loss of a chlorine atom and a methyl group

The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. The observed peaks at m/z 174, 175, and 176 are consistent with the molecular weight of this compound (176.04 g/mol ).[1]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, including the loss of a chlorine atom and the methyl group.

fragmentation Figure 3. Proposed MS Fragmentation of this compound cluster_fragmentation Figure 3. Proposed MS Fragmentation of this compound mol_ion [C₇H₇Cl₂N]⁺ m/z = 175/177/179 frag1 [C₇H₇ClN]⁺ m/z = 140/142 mol_ion->frag1 - Cl frag2 [C₆H₄ClN]⁺ m/z = 125/127 frag1->frag2 - CH₃ frag3 [C₆H₅Cl]⁺ m/z = 112/114 frag2->frag3 - HCN

Caption: Figure 3. Proposed MS Fragmentation of this compound

Experimental Protocol for MS

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] The sample, dissolved in a volatile solvent like methanol or dichloromethane, is injected into the GC. The separation is performed on a suitable capillary column, and the eluent is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio.

References

Solubility Profile of 3,4-Dichloro-N-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided, enabling researchers to generate precise data for their specific applications.

Qualitative Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a polar amino group and a largely non-polar dichlorinated benzene ring. This structure suggests a moderate to good solubility in a range of organic solvents.

Based on the known solubility of aniline and 3,4-dichloroaniline, the expected qualitative solubility of this compound is summarized in the table below. Aniline is reportedly soluble in ethanol, ether, and benzene, while being slightly soluble in water. Similarly, 3,4-dichloroaniline is described as soluble in alcohol and ether.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted Qualitative SolubilityRationale
Polar Protic Solvents Methanol, EthanolSolubleThe polar -NH group can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Solvents Acetone, Dichloromethane, Ethyl AcetateLikely SolubleThe dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution.
Non-Polar Aromatic Solvents Toluene, BenzeneLikely SolubleThe aromatic ring of this compound can interact favorably with aromatic solvents through π-π stacking.
Non-Polar Aliphatic Solvents Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the solute and these non-polar solvents will likely limit solubility.
Aqueous Solvents WaterSparingly Soluble to InsolubleThe presence of the large, non-polar dichlorophenyl group is expected to dominate over the polar amino group, leading to low water solubility.

Experimental Protocol: Determination of Solubility by Gravimetric Method

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This method is robust, reliable, and does not require specialized analytical instrumentation.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Temperature-controlled oven

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes or watch glasses

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a glass syringe fitted with a syringe filter. It is critical to pre-warm or pre-cool the syringe and filter to the experimental temperature to prevent any temperature-induced precipitation.

  • Gravimetric Analysis:

    • Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish.

    • Record the exact volume of the aliquot taken.

    • Place the evaporation dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw clear supernatant with filtered syringe sample1->sample2 analysis1 Dispense known volume into pre-weighed dish sample2->analysis1 analysis2 Evaporate solvent in oven analysis1->analysis2 analysis3 Cool in desiccator analysis2->analysis3 analysis4 Weigh dish with solute analysis3->analysis4 analysis5 Repeat drying and weighing until constant weight analysis4->analysis5 calc1 Calculate mass of solute analysis5->calc1 calc2 Determine solubility (e.g., g/100 mL) calc1->calc2

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathway and reaction mechanism for 3,4-Dichloro-N-methylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Primary Synthesis Pathway: Reductive N-Methylation of 3,4-Dichloroaniline

The most common and efficient method for the synthesis of this compound is the direct N-methylation of 3,4-dichloroaniline. Among various N-methylation strategies, the Eschweiler-Clarke reaction is a classic and highly effective method that avoids the formation of quaternary ammonium salts, which can be a significant side reaction in other methylation techniques using alkylating agents like methyl iodide.[1][2] This reductive amination process utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][3]

The overall reaction is as follows:

Overall_Reaction cluster_reactants Reactants cluster_products Products 3_4_dichloroaniline 3,4-Dichloroaniline plus1 + formaldehyde Formaldehyde plus2 + formic_acid Formic Acid arrow product This compound plus3 + co2 CO2 plus4 + h2o H2O

Caption: Overall reaction for the synthesis of this compound.

A key advantage of the Eschweiler-Clarke reaction is its ability to stop at the tertiary amine stage, preventing over-methylation.[1][4] The reaction is typically performed by heating the amine with an excess of formaldehyde and formic acid.[1][5]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The mechanism of the Eschweiler-Clarke reaction proceeds through a two-step sequence involving the formation of an iminium ion followed by a hydride transfer.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dichloroaniline) on formaldehyde to form a hemiaminal (or aminoalcohol) intermediate.[4][5] This intermediate then undergoes dehydration to yield a reactive iminium ion.[5]

  • Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.[1][3] This reduction step forms the N-methylated product and releases carbon dioxide, which drives the reaction to completion, making it irreversible.[1][2]

The detailed mechanism is illustrated in the following diagram:

Eschweiler_Clarke_Mechanism amine 3,4-Dichloroaniline hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde iminium Iminium Ion hemiaminal->iminium - H2O product This compound iminium->product + Formic Acid - CO2 formic_acid Formic Acid co2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Eschweiler-Clarke reaction, based on typical procedures for methylating aromatic amines.

Materials:

  • 3,4-Dichloroaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3,4-dichloroaniline.

  • Add an excess of formic acid and a 37% aqueous solution of formaldehyde. A typical molar ratio of amine:formaldehyde:formic acid is 1:1.1:1.8.[5]

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or GC.[3][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture remains cool during neutralization.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
3,4-Dichloroaniline C₆H₅Cl₂N162.02[6]272[6]--
This compound C₇H₇Cl₂N176.04[7]150-152 (at 15 mmHg)[8]1.3794 (at 25 °C)[8]1.6015[8]

Yields for the Eschweiler-Clarke reaction are typically high, often exceeding 80-90%.[3]

Synthesis of the Precursor: 3,4-Dichloroaniline

3,4-Dichloroaniline, the starting material for the N-methylation, is typically synthesized via the reduction of 3,4-dichloronitrobenzene. This reduction is commonly achieved through catalytic hydrogenation.

Overall Reaction:

Precursor_Synthesis cluster_reactants Reactants cluster_products Products nitro 3,4-Dichloronitrobenzene plus1 + hydrogen H2 arrow Catalyst product 3,4-Dichloroaniline plus2 + h2o 2 H2O

Caption: Synthesis of 3,4-dichloroaniline from 3,4-dichloronitrobenzene.

Experimental Workflow:

The industrial production of 3,4-dichloroaniline often involves the catalytic hydrogenation of 3,4-dichloronitrobenzene using a platinum or palladium catalyst.[6][9] To prevent dehalogenation, inhibitors such as morpholine may be added.[9]

Experimental_Workflow start Charge reactor with 3,4-dichloronitrobenzene, catalyst, and inhibitor hydrogenation Introduce H2 gas under pressure (e.g., 0.5-0.6 MPa) and heat (e.g., 80-100 °C) start->hydrogenation monitoring Monitor reaction until completion hydrogenation->monitoring filtration Filter to remove catalyst monitoring->filtration separation Separate aqueous and organic layers filtration->separation purification Purify by distillation separation->purification product 3,4-Dichloroaniline purification->product

Caption: General workflow for the synthesis of 3,4-dichloroaniline.

The reaction conditions are carefully controlled to ensure high yield and purity of the final product.[6]

Spectroscopic Data for this compound

Spectroscopic analysis is crucial for the characterization of the synthesized this compound.

Spectroscopic DataValues
¹³C NMR Spectral data is available and can be accessed through chemical databases.[10]
Mass Spectrometry (GC-MS) m/z: 174, 175, 176[7]
Molecular Formula C₇H₇Cl₂N[7]
Exact Mass 174.9955546 Da[7]

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

References

Toxicological Profile of 3,4-Dichloro-N-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 3,4-Dichloro-N-methylaniline. This report heavily relies on data from its close structural analog, 3,4-Dichloroaniline (3,4-DCA), to provide a comprehensive toxicological profile. This approach is based on the structural similarity and the expectation of a comparable toxicological footprint.

Executive Summary

This technical guide provides a detailed toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this guide utilizes a read-across approach, primarily referencing the extensive data available for its parent compound, 3,4-Dichloroaniline (3,4-DCA). The primary toxicological concern associated with dichlorinated anilines is methemoglobinemia, leading to cyanosis and other systemic effects. The available data suggests that this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. This guide summarizes key toxicological endpoints, details experimental methodologies based on OECD guidelines, and provides a visual representation of the proposed mechanism of aniline-induced methemoglobinemia.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
CAS Number 40750-59-2[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Water Solubility Not specified

Toxicological Data

The following tables summarize the available toxicological data, primarily for 3,4-Dichloroaniline (3,4-DCA) as a surrogate for this compound.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD₅₀RatOral~600 mg/kg bwToxic if swallowed[2]
LD₅₀RabbitDermal<1000 mg/kg bwToxic in contact with skin[3]
LC₅₀RatInhalation2.8 - 4.7 mg/L (4h)Toxic if inhaled[2]
Irritation and Sensitization
EndpointSpeciesResultClassificationReference
Skin Irritation RabbitMild irritantCauses skin irritation[2]
Eye Irritation RabbitSevere irritantCauses serious eye damage[4]
Skin Sensitization Guinea PigSensitizingMay cause an allergic skin reaction[2]
Repeated Dose Toxicity
SpeciesRouteDurationNOAEL/LOAELEffects ObservedReference
RatOral14 daysNot establishedHematological changes[3]
Genotoxicity
AssaySystemResultConclusionReference
Ames TestS. typhimuriumEquivocalInsufficient to conclude non-genotoxic[2]
Micronucleus TestIn vivoNegativeInsufficient to conclude non-genotoxic[2]
Sister Chromatid ExchangeIn vitroPositiveInsufficient to conclude non-genotoxic[2]
Carcinogenicity

No direct carcinogenicity studies have been performed on 3,4-DCA. However, it is noted that a number of aromatic amines can produce spleen tumors in rats due to the formation of methemoglobin.[2]

Reproductive and Developmental Toxicity
SpeciesRouteStudy TypeNOAEL/LOAELEffects ObservedReference
RatOralDevelopmentalMaternal Toxicity: 25 mg/kg bw/dayMarginal developmental effects at maternally toxic doses. No specific teratogenic effect observed.[2]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for key toxicological studies.

Acute Oral Toxicity (OECD 423)
  • Test Principle: A stepwise procedure with the use of a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels.

  • Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weights are recorded weekly.

    • A necropsy is performed on all animals at the end of the study.

    • Depending on the outcome at the initial dose, the next step involves dosing at a higher or lower fixed dose level.

Skin Irritation/Corrosion (OECD 404)
  • Test Principle: The substance is applied to the skin of experimental animals to determine its potential to cause irreversible (corrosion) or reversible (irritation) inflammatory changes.

  • Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance is applied to the skin under a gauze patch.

    • The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is gently cleansed.

    • The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Dermal reactions are scored and recorded according to a standardized grading system.[5]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Test Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese hamster ovary cells) or primary cell cultures.

  • Procedure:

    • Cell cultures are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration.

    • After the treatment period, the cells are incubated with a metaphase-arresting substance (e.g., colcemid).

    • Cells are harvested, fixed, and stained.

    • Metaphase cells are analyzed microscopically for chromosomal aberrations.

    • The number and types of aberrations are recorded and compared to concurrent negative and positive controls.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for aniline and its derivatives is the induction of methemoglobinemia.[2][6] This occurs through the metabolic activation of the aniline compound in the liver.

Aniline-Induced Methemoglobinemia

The metabolic pathway leading to methemoglobinemia involves the oxidation of the aniline derivative. The key metabolite responsible for oxidizing hemoglobin is phenylhydroxylamine.[7] This process converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.

Methemoglobinemia_Pathway cluster_liver Hepatic Metabolism cluster_blood Erythrocyte cluster_effects Toxicological Effects Aniline This compound Metabolite N-hydroxylated Metabolite (e.g., Phenylhydroxylamine derivative) Aniline->Metabolite CYP450 Oxidation Hb Hemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation MetHb->Hb Methemoglobin Reductase (NADPH-dependent) Hypoxia Tissue Hypoxia MetHb->Hypoxia Cyanosis Cyanosis Hypoxia->Cyanosis

Caption: Metabolic activation of this compound leading to methemoglobinemia.

Conclusion

The toxicological profile of this compound, largely inferred from data on 3,4-Dichloroaniline, indicates a significant potential for acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and a skin sensitizer. The primary mechanism of systemic toxicity is methemoglobinemia, resulting from its metabolic activation. While genotoxicity data is equivocal, the potential for carcinogenicity, as seen with other aromatic amines, cannot be ruled out. Further studies are warranted to definitively characterize the toxicological properties of this compound and reduce the uncertainty associated with the read-across approach. Professionals handling this compound should adhere to strict safety protocols to minimize exposure.

References

Navigating the Environmental Journey of 3,4-Dichloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline, a halogenated aromatic amine, is a compound of interest in various industrial applications, including as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. As with many xenobiotic compounds, understanding its environmental fate and degradation is paramount for a comprehensive risk assessment and the development of sustainable chemical practices. This technical guide provides an in-depth overview of the environmental behavior of this compound, drawing upon data from its close structural analogue, 3,4-dichloroaniline (3,4-DCA), and general principles of N-methylated aromatic amine degradation due to the limited direct data on the title compound.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The available data for this compound and its parent compound, 3,4-dichloroaniline, are summarized below.

PropertyThis compound3,4-DichloroanilineReference
Molecular Formula C₇H₇Cl₂NC₆H₅Cl₂N[1]
Molecular Weight 176.04 g/mol 162.02 g/mol [1]
Physical State Not specifiedLight tan to dark gray crystals or brown solid[2]
Boiling Point Not specified272 °C[3]
Vapor Pressure Not specified1 mmHg at 81 °C[3]
Water Solubility Not specifiedLow[4]
Log Kₒₙ Not specified3.86[4]

Environmental Fate and Transport

The environmental fate of this compound is influenced by a combination of transport and degradation processes.

Soil Mobility and Adsorption

The mobility of this compound in soil is expected to be influenced by its hydrophobicity. The high octanol-water partition coefficient (Log Kₒₙ) of its analogue, 3,4-DCA, suggests a strong tendency to adsorb to soil organic matter.[4] This adsorption process can reduce its bioavailability and leaching into groundwater. The presence of dissolved organic carbon in soil can, in some cases, increase the amount of similar compounds adsorbed onto the soil.[5]

Volatilization

While data for this compound is unavailable, the vapor pressure of 3,4-DCA is relatively low, suggesting that volatilization from moist soil surfaces and water is not a significant dissipation pathway.[3]

Degradation Pathways

The degradation of this compound in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation

Photodegradation: Aromatic amines can undergo photodegradation in the presence of sunlight. While specific studies on this compound are lacking, related N-methylated anilines have been shown to undergo photodissociation upon UV absorption.[6] In surface waters, photo-oxidation can be a significant degradation pathway for chloroanilines, with half-lives ranging from hours to days.[3]

Hydrolysis: Information on the hydrolysis of this compound is scarce. However, for some related chlorinated methylaniline phosphates, hydrolysis has been observed to occur in acidic conditions.[7] Generally, the aniline functional group is relatively stable to hydrolysis under typical environmental pH conditions.

Biotic Degradation

The biodegradation of this compound is likely to be a key process in its environmental removal. Based on studies of N-methylated anilines and chloroanilines, a plausible degradation pathway can be proposed.[8][9]

A crucial initial step in the biodegradation of N-methylated anilines is often N-demethylation , which would convert this compound to the more widely studied 3,4-dichloroaniline (3,4-DCA).[10] Subsequently, 3,4-DCA can be further degraded by various microorganisms. The typical bacterial degradation of chloroanilines involves the action of dioxygenase enzymes, leading to the formation of corresponding chlorocatechols.[8] These catechols then undergo ring cleavage, followed by further metabolism into central metabolic pathways.

Some bacterial strains have been identified that can degrade 3,4-DCA. For instance, Acinetobacter baylyi has been shown to degrade 3,4-DCA to 4-chloroaniline.[3]

Proposed Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_0 Initial Transformation cluster_1 Ring Modification cluster_2 Ring Cleavage and Further Degradation This compound This compound 3,4-Dichloroaniline 3,4-Dichloroaniline This compound->3,4-Dichloroaniline N-demethylation Chlorocatechol Intermediate Chlorocatechol Intermediate 3,4-Dichloroaniline->Chlorocatechol Intermediate Dioxygenation Ring Cleavage Products Ring Cleavage Products Chlorocatechol Intermediate->Ring Cleavage Products Ring Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Proposed biodegradation pathway for this compound.

Quantitative Degradation Data

CompoundMediumHalf-lifeDegradation RateConditionsReference
3,4-DichloroanilineRiver WaterSeveral days to months-Biodegradation[3]
3,4-DichloroanilineSurface Water1 to 3 hours-Photo-oxidation (low organic matter)[3]
3,4-DichloroanilineSediment-water system-23.1% mineralization in 56 daysAerobic incubation[11]

Experimental Protocols

Standardized experimental protocols are essential for determining the environmental fate of chemicals. Below are generalized methodologies that can be adapted for studying this compound.

Soil Adsorption/Desorption (OECD 106)

This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.

  • Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution. Different soil types with varying organic carbon content are selected.

  • Adsorption: Soil samples are equilibrated with the chemical solution for a defined period (e.g., 24 hours) at a constant temperature.

  • Analysis: After equilibration, the soil and solution are separated by centrifugation. The concentration of the test substance in the supernatant is measured using a suitable analytical method (e.g., HPLC).

  • Calculation: The amount of adsorbed substance is calculated from the difference between the initial and final concentrations in the solution. The adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒₙ) are determined.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

  • Soil Treatment: Soil samples are treated with a solution of ¹⁴C-labeled this compound.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.

  • Sampling: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.

  • Analysis: Extracts are analyzed by techniques such as HPLC and liquid scintillation counting to quantify the parent compound and metabolites. Evolved ¹⁴CO₂ (mineralization) is trapped and quantified.

  • Data Evaluation: The degradation rate and half-life of the parent compound are calculated. A degradation pathway can be proposed based on the identified metabolites.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Interpretation Test_Substance This compound (radiolabeled if necessary) Incubation_Conditions Controlled Temperature, Light, and Aerobic/Anaerobic Conditions Test_Substance->Incubation_Conditions Environmental_Matrix Soil or Water Sample Environmental_Matrix->Incubation_Conditions Sampling Time-course Sampling Incubation_Conditions->Sampling Extraction Solvent Extraction Sampling->Extraction Mineralization CO2 Trapping Sampling->Mineralization Analysis HPLC, GC-MS, LC-MS Extraction->Analysis Degradation_Kinetics Half-life (DT50) Degradation Rate Analysis->Degradation_Kinetics Metabolite_ID Identification of Transformation Products Analysis->Metabolite_ID Mass_Balance Mass Balance Calculation Mineralization->Mass_Balance

Caption: General experimental workflow for environmental fate assessment.

Conclusion

While direct data on the environmental fate and degradation of this compound is limited, by examining its structural analogues and the general behavior of N-methylated aromatic amines, we can infer its likely environmental behavior. It is expected to be relatively persistent, with strong adsorption to soil organic matter limiting its mobility. Biodegradation is anticipated to be a primary degradation pathway, likely initiated by N-demethylation to 3,4-dichloroaniline, which is then further mineralized. Further experimental studies following standardized protocols are crucial to definitively characterize the environmental fate of this compound and to ensure its safe and sustainable use.

References

An In-depth Technical Guide to 3,4-Dichloro-N-methylaniline as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichloro-N-methylaniline, a key precursor in various organic syntheses. The document details its physicochemical properties, synthesis methodologies, and significant applications, particularly in the manufacturing of agrochemicals and dyes. Detailed experimental protocols for its synthesis and subsequent reactions are provided, supported by quantitative data and visual diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

This compound (CAS No. 40750-59-2) is an aromatic amine that serves as a valuable intermediate in the synthesis of a range of organic compounds. Its structure, featuring a dichlorinated phenyl ring and an N-methyl group, provides a versatile scaffold for the introduction of various functional groups. This guide explores the synthesis of this compound from its primary precursor, 3,4-dichloroaniline, and its subsequent utility in the preparation of commercially significant products.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its handling and application in synthesis.

PropertyValueReference
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Appearance Liquid
Boiling Point 150-152 °C at 15 mmHg
Flash Point 110 °C
Density 1.3794 g/mL at 25 °C
Refractive Index n20/D 1.6015
Solubility Slightly soluble in water
Storage Store at 4°C, protected from light.

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-methylation of 3,4-dichloroaniline. The Eschweiler-Clarke reaction is a well-established and effective method for this transformation.[2][3]

Synthesis of the Precursor: 3,4-Dichloroaniline

3,4-Dichloroaniline is typically produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene.[4]

G 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene H2, Catalyst H2, Catalyst 3,4-Dichloroaniline 3,4-Dichloroaniline 3,4-Dichloronitrobenzene->3,4-Dichloroaniline Hydrogenation

Synthesis of 3,4-Dichloroaniline

Experimental Protocol: Hydrogenation of 3,4-Dichloronitrobenzene [3][5]

  • In a suitable hydrogenation reactor, a mixture of 3,4-dichloronitrobenzene and a noble metal catalyst (e.g., platinum) is prepared.

  • The reactor is pressurized with hydrogen gas to 0.5-0.6 MPa.

  • The reaction temperature is controlled at approximately 80 ± 5 °C.

  • The reaction is monitored until the consumption of hydrogen ceases.

  • Upon completion, the catalyst is filtered off and can be reused.

  • The resulting crude 3,4-dichloroaniline is purified by vacuum distillation to yield a product with a purity of over 99%.[5]

N-Methylation of 3,4-Dichloroaniline (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent to achieve N-methylation of primary and secondary amines. This method is advantageous as it prevents the formation of quaternary ammonium salts.[2][6]

G cluster_0 Eschweiler-Clarke Reaction 3,4-Dichloroaniline 3,4-Dichloroaniline imine_intermediate Iminium Ion 3,4-Dichloroaniline->imine_intermediate + Formaldehyde Formaldehyde Formaldehyde Formic Acid Formic Acid This compound This compound imine_intermediate->this compound + Formic Acid (Hydride Transfer)

Eschweiler-Clarke N-Methylation

Experimental Protocol: Synthesis of this compound [2][7]

  • To a reaction vessel containing 3,4-dichloroaniline (1.0 eq), add an excess of formic acid and formaldehyde (37% aqueous solution). A typical molar ratio is 1.0 eq of amine to 1.8 eq of formic acid and 1.1 eq of formaldehyde per hydrogen to be substituted.

  • Heat the reaction mixture at 80-100 °C for several hours (e.g., 18 hours). The reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and neutralize with a base (e.g., NaOH or K₂CO₃) to a pH of approximately 11.

  • Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Applications in Organic Synthesis

This compound is a precursor to a variety of value-added chemicals, particularly in the agrochemical and dye industries.

Synthesis of Herbicides

3,4-Dichloroaniline and its derivatives are fundamental building blocks for several phenylurea herbicides, such as diuron and linuron.[8] While 3,4-dichloroaniline is the more direct precursor, this compound can be utilized in the synthesis of related N-methylated urea herbicides.

4.1.1. Synthesis of N-(3,4-dichlorophenyl)-N',N'-dimethylurea (Diuron) Precursor

A common strategy for the synthesis of phenylurea herbicides involves the reaction of an aniline derivative with an isocyanate. This compound can be envisioned as a precursor to a corresponding isocyanate, although the more common route involves the phosgenation of 3,4-dichloroaniline.[9]

G cluster_1 Herbicide Synthesis 3,4-Dichloroaniline 3,4-Dichloroaniline 3,4-Dichlorophenyl isocyanate 3,4-Dichlorophenyl isocyanate 3,4-Dichloroaniline->3,4-Dichlorophenyl isocyanate + Phosgene Phosgene Phosgene Diuron Diuron 3,4-Dichlorophenyl isocyanate->Diuron + Dimethylamine Dimethylamine Dimethylamine

Synthesis of Diuron from 3,4-Dichloroaniline

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-N'-methylurea (A Diuron Analog)

  • In a reaction vessel, dissolve this compound in a suitable aprotic solvent (e.g., toluene).

  • To this solution, add an equimolar amount of methyl isocyanate.

  • The reaction is typically exothermic and can be stirred at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • The product, N-(3,4-dichlorophenyl)-N,N'-dimethylurea, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration and wash with a cold solvent to obtain the purified product.

Synthesis of Azo Dyes

Aromatic amines are key components in the synthesis of azo dyes. The synthesis involves two main steps: diazotization of the aromatic amine and subsequent coupling with a suitable coupling component (e.g., a phenol or another aromatic amine).

G cluster_2 Azo Dye Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization NaNO2, HCl (0-5 °C) NaNO2, HCl (0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

General Scheme for Azo Dye Synthesis

Experimental Protocol: Synthesis of an Azo Dye from this compound [10]

Step 1: Diazotization

  • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Conclusion

This compound is a versatile and important precursor in organic synthesis. Its synthesis from readily available 3,4-dichloroaniline via the Eschweiler-Clarke reaction is a straightforward and efficient process. The resulting N-methylated aromatic amine serves as a valuable building block for the synthesis of a variety of compounds, most notably herbicides and azo dyes. The experimental protocols provided in this guide offer a practical foundation for the synthesis and application of this compound in a laboratory setting, enabling further research and development in the fields of agrochemicals, materials science, and pharmaceuticals.

References

Reactivity of the Amine Group in 3,4-Dichloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amine group in 3,4-Dichloro-N-methylaniline, a compound of interest in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the aromatic ring, combined with an electron-donating N-methyl group, creates a unique electronic environment that significantly influences the nucleophilicity, basicity, and overall reactivity of the amine functionality. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Chemical Properties and Reactivity Profile

The reactivity of the amine group in this compound is a result of the interplay between the inductive and resonance effects of its substituents. The two chlorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the benzene ring and, consequently, on the nitrogen atom of the amine group. This deactivation makes the amine less basic and less nucleophilic compared to aniline or N-methylaniline.

Conversely, the methyl group attached to the nitrogen atom has an electron-donating inductive effect (+I), which slightly increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity relative to its primary amine counterpart, 3,4-dichloroaniline. The net effect is a moderately reactive aromatic amine.

Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The predicted pKa of the conjugate acid of this compound is approximately 3.36. This is significantly lower than that of aniline (pKa ≈ 4.6) and N-methylaniline (pKa ≈ 4.85), highlighting the profound impact of the electron-withdrawing chloro substituents.

CompoundpKa of Conjugate Acid (approx.)
Aniline4.6
N-Methylaniline4.85
3,4-Dichloroaniline~2.0 - 3.0 (estimated)
This compound 3.36 (predicted)

Table 1: Comparison of pKa values for selected anilines.

Key Reactions of the Amine Group

The amine group of this compound participates in a variety of characteristic reactions, including acylation, alkylation, and diazotization. The reduced nucleophilicity of the amine often necessitates harsher reaction conditions or the use of catalysts to achieve good yields.

Acylation

N-acylation of this compound can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine; 1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride; 1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine Dissolve 3,4-Dichloro-N- methylaniline in solvent Add Base Add Base (e.g., Triethylamine) Dissolve Amine->Add Base Cool Mixture Cool to 0°C Add Base->Cool Mixture Add Acylating Agent Add Acylating Agent (e.g., Acetyl Chloride) Cool Mixture->Add Acylating Agent Stir at RT Stir at Room Temperature (2-4 hours) Add Acylating Agent->Stir at RT Quench Quench with Water Stir at RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash & Dry Wash with Brine & Dry Extract->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify

Figure 1: Experimental workflow for the N-acylation of this compound.
Alkylation

N-alkylation of this compound can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. The reaction typically involves an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

  • Combine this compound (1 equivalent) and an excess of the alkyl halide (e.g., methyl iodide; 3 equivalents) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate; 2 equivalents).

  • Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diazotization

As a secondary amine, this compound undergoes N-nitrosation rather than diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction leads to the formation of an N-nitrosoamine.

Experimental Protocol: General Procedure for N-Nitrosation

  • Dissolve this compound (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes at 0-5 °C.

  • The N-nitrosoamine product, often an oil or a solid, may separate from the solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.

Nitrosation_Mechanism cluster_reagents Reagents cluster_reaction_path Reaction Pathway Amine This compound NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack NitrousAcid Nitrous Acid (from NaNO₂ + HCl) Protonation Protonation of Nitrous Acid NitrousAcid->Protonation Nitrosonium Formation of Nitrosonium Ion (NO⁺) Protonation->Nitrosonium Nitrosonium->NucleophilicAttack Deprotonation Deprotonation NucleophilicAttack->Deprotonation Product N-Nitroso-3,4-dichloro- N-methylaniline Deprotonation->Product

Figure 2: Simplified signaling pathway for the N-nitrosation of this compound.

Spectroscopic Data

The characterization of this compound is confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum typically shows signals for the N-methyl protons (a singlet), and distinct signals for the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the N-methyl carbon and distinct signals for the aromatic carbons, including the two carbons bearing the chlorine atoms.

  • IR Spectroscopy: The infrared spectrum will show a characteristic N-H stretching band (if any secondary amine is present as an impurity), C-H stretching bands for the aromatic and methyl groups, C=C stretching bands for the aromatic ring, and C-N stretching bands. The C-Cl stretching vibrations are also expected in the fingerprint region.

Conclusion

The reactivity of the amine group in this compound is a nuanced interplay of activating and deactivating electronic effects. While the electron-withdrawing nature of the two chlorine atoms significantly reduces its basicity and nucleophilicity compared to N-methylaniline, the presence of the N-methyl group makes it more reactive than its primary amine analog, 3,4-dichloroaniline. This moderated reactivity allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and industrial applications. Understanding the principles outlined in this guide is crucial for the effective utilization of this compound in research and development.

A Technical Guide to the mTOR Signaling Pathway: Methodology and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to control essential cellular processes.[1][2] mTOR operates within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][3] Given its critical role, dysregulation of the mTOR pathway is a frequent occurrence in various human diseases, most notably cancer, making it a prime target for therapeutic intervention and drug development.[4][5]

The Core mTOR Signaling Pathway

The mTOR pathway is pivotal in cellular signaling, primarily through its two complexes, mTORC1 and mTORC2.[3]

  • mTOR Complex 1 (mTORC1) consists of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian LST8 (mLST8).[6] It is activated by signals such as growth factors, amino acids, and high cellular energy levels.[7] Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inhibition of the TSC1/TSC2 complex, which in turn allows the small GTPase Rheb to activate mTORC1.[3][7] Once active, mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][3]

  • mTOR Complex 2 (mTORC2) is composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mSIN1.[1] mTORC2 is generally considered insensitive to acute treatment with rapamycin.[1] It plays a crucial role in cell survival and cytoskeletal organization.[3] A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[1]

A negative feedback loop exists where S6K1, a downstream effector of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby dampening the upstream PI3K/Akt signaling.[7]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effectors Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino Acids->mTORC1 Energy (ATP) Energy (ATP) Energy (ATP)->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 mTORC2 mTORC2 (Rictor) Akt_pS473 Akt (pS473) Full Activation mTORC2->Akt_pS473 pS473 S6K1->PI3K Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Cell_Survival Cell Survival & Cytoskeleton Akt_pS473->Cell_Survival Western_Blot_Workflow node_cell_culture 1. Cell Culture & Treatment (e.g., with mTOR inhibitors) node_lysis 2. Cell Lysis (RIPA buffer with inhibitors) node_cell_culture->node_lysis node_quant 3. Protein Quantification (BCA Assay) node_lysis->node_quant node_sds 4. SDS-PAGE (Separate proteins by size) node_quant->node_sds node_transfer 5. Protein Transfer (to PVDF membrane) node_sds->node_transfer node_blocking 6. Blocking (5% BSA or milk in TBST) node_transfer->node_blocking node_primary 7. Primary Antibody Incubation (e.g., anti-p-S6K, overnight at 4°C) node_blocking->node_primary node_secondary 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) node_primary->node_secondary node_detection 9. Detection (Chemiluminescence, ECL) node_secondary->node_detection node_analysis 10. Analysis (Densitometry) node_detection->node_analysis Kinase_Assay_Workflow node_stimulate 1. Cell Stimulation (e.g., Insulin to activate mTORC1) node_lysis 2. Cell Lysis (CHAPS lysis buffer) node_stimulate->node_lysis node_ip 3. Immunoprecipitation (IP) (Use anti-HA or anti-myc for tagged Raptor/mTOR) node_lysis->node_ip node_wash 4. Wash IP Beads (High & low salt buffers) node_ip->node_wash node_reaction 5. Kinase Reaction (Add ATP and substrate, e.g., GST-4E-BP1) node_wash->node_reaction node_incubate 6. Incubation (30-60 min at 30°C) node_reaction->node_incubate node_stop 7. Stop Reaction (Add SDS sample buffer) node_incubate->node_stop node_analysis 8. Analysis by Western Blot (Detect phosphorylated substrate) node_stop->node_analysis

References

In-Depth Technical Guide: Analytical Methods for the Detection of 3,4-Dichloro-N-methylaniline in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 3,4-Dichloro-N-methylaniline (DCMA) in soil matrices. The following sections detail experimental protocols, data presentation, and visual workflows to support research and analysis in environmental science and drug development.

Introduction

This compound (DCMA) is a chemical compound of interest due to its potential presence in the environment as a metabolite of certain herbicides and its relevance in synthetic chemistry. Accurate and sensitive detection methods are crucial for assessing its environmental fate, and for quality control in manufacturing processes. This guide focuses on established analytical techniques, primarily chromatography coupled with mass spectrometry, for the robust analysis of DCMA in complex soil samples.

Sample Preparation and Extraction

The effective extraction of DCMA from soil is a critical first step to ensure accurate quantification. The choice of extraction method depends on the soil type, the required limit of detection, and laboratory resources. Common approaches for aniline derivatives are outlined below.

Solvent Extraction

Solvent extraction is a widely used technique for isolating analytes from solid matrices. For aniline derivatives, a common approach involves extraction with an organic solvent or a mixture of solvents.

Experimental Protocol: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. A typical sample size is 10-20 g.

  • Extraction Cell: Mix the soil sample with a dispersing agent like diatomaceous earth and place it into the extraction cell.

  • Extraction Solvent: A mixture of acetone and n-hexane (1:1, v/v) is a suitable extraction solvent for aniline compounds.

  • ASE Parameters:

    • Temperature: 100-120°C

    • Pressure: 1500 psi

    • Static time: 5-10 minutes

    • Number of cycles: 2-3

  • Extract Collection: The extract is collected in a vial.

  • Concentration: The collected extract is then concentrated, often under a gentle stream of nitrogen, to a smaller volume (e.g., 1 mL) before analysis.

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Weigh 5-10 g of homogenized soil into a centrifuge tube.

  • Solvent Addition: Add 10-20 mL of a suitable solvent, such as methanol or acetonitrile.

  • Extraction: Place the sample in an ultrasonic bath for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 8000 rpm) for 10 minutes.

  • Extract Collection: Decant the supernatant. The extraction can be repeated 2-3 times for improved recovery.

  • Concentration: Combine the extracts and concentrate as described for ASE.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it a popular choice for pesticide residue analysis, and it can be adapted for other organic contaminants.

Experimental Protocol: Modified QuEChERS for Aniline Derivatives

  • Sample Hydration: For dry soil samples, add a small amount of water to a 10 g sample in a 50 mL centrifuge tube and let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile and internal standards. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The final supernatant is ready for chromatographic analysis.

Analytical Techniques

The determination of DCMA in soil extracts is typically performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and identification capabilities for volatile and semi-volatile organic compounds like DCMA.

Experimental Protocol: GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: Splitless injection of 1 µL of the extract.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for DCMA would need to be determined from its mass spectrum.

  • Transfer Line Temperature: 280-300°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is highly sensitive and specific, making it ideal for trace-level analysis of polar and semi-polar compounds that are not easily analyzed by GC-MS.

Experimental Protocol: HPLC-MS/MS Analysis

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Precursor and product ion transitions for DCMA would need to be optimized.

  • Drying Gas Temperature: 300-350°C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 35-45 psi.

  • Capillary Voltage: 3500-4000 V.

Quantitative Data

The performance of analytical methods is evaluated based on several key parameters. The following tables summarize typical performance data for the analysis of aniline derivatives in soil, which can be expected to be similar for DCMA. Specific validation for DCMA would be required to establish definitive values.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
3,4-DichloroanilineHPLC-MS/MS0.62.0[1][2]
AnilineGC-MS-40[3]
14 Aniline and Benzidine CompoundsGC-MS--[4]

Table 2: Recovery and Precision Data

AnalyteSpiked Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
3,4-Dichloroaniline0.001 - 1.00075.3 - 86.02.1 - 8.5[1]
Aniline-76 - 982.0 - 7.5[3]
14 Aniline and Benzidine Compounds1 and 1062.9 - 1013.8 - 10.3[4]

Visualizations

The following diagrams, created using the DOT language, illustrate the workflows for sample preparation and analysis.

Soil_Sample_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup & Concentration soil_sample Soil Sample Collection air_dry Air Drying soil_sample->air_dry sieve Sieving (<2mm) air_dry->sieve homogenize Homogenization sieve->homogenize extraction_choice Extraction Method homogenize->extraction_choice ase Accelerated Solvent Extraction (ASE) extraction_choice->ase uae Ultrasonic-Assisted Extraction (UAE) extraction_choice->uae quechers QuEChERS extraction_choice->quechers concentration Concentration (e.g., N2 Evaporation) ase->concentration uae->concentration d_spe d-SPE Cleanup (for QuEChERS) quechers->d_spe final_extract Final Extract for Analysis concentration->final_extract d_spe->concentration Analytical_Workflow cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing final_extract Final Soil Extract analysis_choice Analytical Technique final_extract->analysis_choice gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) analysis_choice->gc_ms hplc_msms High-Performance Liquid Chromatography- Tandem Mass Spectrometry (HPLC-MS/MS) analysis_choice->hplc_msms data_acquisition Data Acquisition (SIM or MRM) gc_ms->data_acquisition hplc_msms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

References

An In-Depth Technical Guide to the HPLC-MS/MS Analysis of 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodology for the determination of 3,4-Dichloro-N-methylaniline using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Given the limited direct literature on this compound, this guide leverages established and validated methods for the closely related and more frequently studied compound, 3,4-dichloroaniline (3,4-DCA), a primary metabolite of several common herbicides.[1][2][3] This document outlines detailed experimental protocols, from sample preparation to instrumental analysis, and presents expected quantitative performance metrics based on 3,4-DCA data. The guide also includes a proposed fragmentation pathway for this compound and visual workflows to aid in method development and implementation.

Introduction

This compound is an aromatic amine of interest in environmental monitoring and toxicology. It is structurally related to 3,4-dichloroaniline (3,4-DCA), a significant degradation product of phenylurea herbicides such as diuron and linuron.[4][5][6] The potential for N-methylation of aniline metabolites in biological and environmental systems necessitates sensitive and specific analytical methods for their detection. Chronic exposure to aniline derivatives, including N-methylaniline, has been associated with adverse health effects, targeting the liver, kidneys, and central nervous system, with some studies suggesting potential carcinogenicity.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the trace-level quantification of such compounds in complex matrices due to its high sensitivity, selectivity, and specificity. This guide details a proposed HPLC-MS/MS method for this compound, adapted from robust, validated methods for 3,4-DCA.

Proposed HPLC-MS/MS Methodology

Due to the scarcity of specific literature for this compound, the following methodology is proposed based on the analysis of 3,4-DCA and the general principles of mass spectrometry for N-methylated aromatic amines.

Mass Spectrometry and Proposed Fragmentation

The mass spectrometric detection will be performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The molecular formula for this compound is C₇H₇Cl₂N, with a molecular weight of approximately 175.0 g/mol . The protonated molecule [M+H]⁺ will be selected as the precursor ion. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the most abundant precursor ion will be at m/z 176, with a significant isotopic peak at m/z 178. For method development, m/z 176 should be selected.

  • Product Ions: Collision-Induced Dissociation (CID) of the precursor ion is expected to result in several characteristic product ions. The primary fragmentation is anticipated to be the loss of the methyl group (CH₃, 15 Da) or cleavage of the aromatic ring. A proposed fragmentation pathway is illustrated below. Two to three of the most intense and specific product ions should be selected for the MRM method.

Proposed ESI-MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 176 frag1 Loss of CH₃ m/z 161 parent->frag1 -15 Da frag2 Loss of Cl m/z 141 parent->frag2 -35 Da frag3 Loss of CH₃ & Cl m/z 126 frag1->frag3 -35 Da

Caption: Proposed ESI-MS/MS fragmentation pathway.

Experimental Protocols

The following protocols are adapted from validated methods for 3,4-DCA and are recommended as a starting point for the analysis of this compound.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices like soil and agricultural products.[1][7]

QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation sample 1. Weigh 10g of homogenized sample into a 50 mL centrifuge tube add_solvent 2. Add 10 mL of acetonitrile sample->add_solvent vortex1 3. Vortex for 1 minute add_solvent->vortex1 add_salts 4. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) vortex1->add_salts shake 5. Shake vigorously for 1 minute add_salts->shake centrifuge1 6. Centrifuge at >3000 rcf for 5 minutes shake->centrifuge1 transfer 7. Transfer supernatant to a d-SPE tube (e.g., containing PSA and C18) centrifuge1->transfer vortex2 8. Vortex for 30 seconds transfer->vortex2 centrifuge2 9. Centrifuge at >3000 rcf for 5 minutes vortex2->centrifuge2 filter_sample 10. Filter the supernatant through a 0.22 µm filter centrifuge2->filter_sample analysis 11. Transfer to an autosampler vial for HPLC-MS/MS analysis filter_sample->analysis SPE Workflow for Water Samples cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis condition 1. Condition SPE cartridge (e.g., C18) with methanol equilibrate 2. Equilibrate with deionized water condition->equilibrate load 3. Load water sample (e.g., 100-500 mL) equilibrate->load wash 4. Wash cartridge to remove interferences load->wash dry 5. Dry the cartridge under vacuum wash->dry elute 6. Elute analyte with a suitable solvent (e.g., acetonitrile) dry->elute evaporate 7. Evaporate eluate and reconstitute in mobile phase elute->evaporate analyze 8. Analyze by HPLC-MS/MS evaporate->analyze Relationship of this compound to Parent Herbicides parent_herbicide Parent Herbicides (e.g., Diuron, Linuron, Propanil) degradation Environmental/Metabolic Degradation parent_herbicide->degradation dca 3,4-Dichloroaniline (3,4-DCA) (Primary Metabolite) degradation->dca methylation Biotransformation (N-methylation) dca->methylation target This compound (Target Analyte) methylation->target

References

Technical Guide: Gas Chromatography Methods for the Quantification of 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline is a chemical intermediate that may be present as an impurity in active pharmaceutical ingredients (APIs) or as a metabolite in biological and environmental samples. Accurate and sensitive quantification of this compound is crucial for quality control in drug manufacturing, as well as for toxicological and environmental monitoring. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers the high selectivity and sensitivity required for the determination of trace levels of this compound.

This guide details recommended sample preparation techniques, gas chromatography-mass spectrometry (GC-MS) conditions, and expected analytical performance based on data from closely related analogs.

Experimental Protocols

Two primary experimental protocols are presented: a direct liquid-liquid extraction method and a method involving ultrasonic extraction. The choice of method will depend on the sample matrix and the required sensitivity.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous and Biological Matrices

This protocol is adapted from methods for the analysis of N-methylaniline and other aniline derivatives in liquid samples.[1][2] It involves an acid-base extraction to isolate the basic analyte from the sample matrix.

Materials and Reagents:

  • Sample containing this compound

  • 10% (v/v) Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Methylene chloride (CH₂Cl₂), GC-grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol or Ethyl Acetate, GC-grade (for final sample reconstitution)

  • Volumetric flasks, separatory funnel, centrifuge tubes

Procedure:

  • Sample Preparation: For aqueous samples, take a known volume (e.g., 100 mL). For biological samples like serum, a smaller volume (e.g., 1 mL) may be used.

  • Acid Extraction: Add 10 mL of 10% HCl solution to the sample. This will protonate the aniline nitrogen, making it soluble in the aqueous acidic phase. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. If emulsions form, centrifugation may be necessary. Discard the organic layer (if present).

  • Basification: To the acidic aqueous phase, add NaOH solution dropwise to adjust the pH to >11. This deprotonates the aniline, making it soluble in organic solvents.

  • Organic Extraction: Add 40 mL of methylene chloride and shake vigorously for 1-2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction with a fresh portion of methylene chloride.

  • Drying: Combine the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 0.5 mL).

  • Reconstitution: Add a precise volume (e.g., 1.0 mL) of methanol or ethyl acetate to the concentrated extract for GC-MS analysis.

Protocol 2: Ultrasonic Extraction for Solid Matrices

This protocol is suitable for solid samples such as textiles, soil, or pharmaceutical powders, adapted from a method for N-methylaniline in textiles.[3]

Materials and Reagents:

  • Solid sample containing this compound

  • Methanol, GC-grade

  • Conical flask with stopper

  • Ultrasonic bath

  • Filter (e.g., 0.45 µm PTFE syringe filter)

  • Rotary evaporator

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized solid sample into a 100 mL conical flask.

  • First Extraction: Add a suitable amount of methanol to the flask, ensuring the sample is fully submerged. Place the flask in an ultrasonic bath and extract for 30 minutes.

  • Filtration: Filter the extract into a 50 mL volumetric flask.

  • Second Extraction: Return the solid residue to the conical flask, add another portion of methanol, and sonicate for an additional 10 minutes.

  • Combine and Concentrate: Filter the second extract and combine it with the first. Concentrate the combined filtrates to near dryness using a rotary evaporator.

  • Final Volume Adjustment: Dissolve the residue in methanol and bring it to a final volume of 1.0 mL in a volumetric flask for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column DB-5MS or DB-1MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][3]
Carrier Gas Helium (>99.999% purity)
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C[3]
Injection Volume 1.0 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 60 °C, hold for 1 min, then ramp at 25 °C/min to 300 °C, hold for 5 min[3]
MS Interface Temperature 300 °C[3]
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Electron Energy 70 eV[2]
Quadrupole Temperature 150 °C[3]
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (m/z) 175 (Quantifier), 177, 174 (Qualifiers)

Note on Mass Spectra: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 175. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 177) and M+4 (m/z 179) will be observed in a ratio of approximately 9:6:1. For quantification in SIM mode, monitoring the most abundant ions is recommended. The base peak is likely to be the molecular ion.

Quantitative Data

While specific quantitative data for this compound is not available, the following tables summarize the performance of GC methods for the closely related compounds N-methylaniline and 3,4-dichloroaniline. This data can be used to estimate the expected performance of a method for this compound.

Table 1: Quantitative Data for N-methylaniline by GC-MS [3]

ParameterValue
Limit of Detection (LOD)0.15 mg/kg
Limit of Quantification (LOQ)0.5 mg/kg
Linearity (Correlation Coefficient, r²)>0.999
Recovery91.4% - 98.7%
Precision (RSD)5.79% - 7.89%

Table 2: Quantitative Data for 3,4-Dichloroaniline by GC-MS

ParameterValueReference
Limit of Detection (LOD)0.01-0.05 µg/L[4]
Limit of Quantification (LOQ)0.01-0.05 µg/L[4]
Linearity Range0.1-5 µg/L[4]

Based on this data, a properly optimized GC-MS method for this compound is expected to achieve low µg/L to ng/L detection limits, with good linearity and recovery.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

experimental_workflow_lle cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis start Aqueous/Biological Sample acid_ext Acid Extraction (HCl) start->acid_ext phase_sep1 Phase Separation acid_ext->phase_sep1 basify Basification (NaOH) phase_sep1->basify org_ext Organic Extraction (CH2Cl2) basify->org_ext dry Drying (Na2SO4) org_ext->dry concentrate Concentration dry->concentrate reconstitute Reconstitution concentrate->reconstitute end_prep Sample for GC-MS reconstitute->end_prep gc_ms GC-MS System end_prep->gc_ms data_acq Data Acquisition (SIM) gc_ms->data_acq quant Quantification data_acq->quant result Final Result quant->result

Caption: Workflow for Liquid-Liquid Extraction and GC-MS Analysis.

experimental_workflow_ultrasonic cluster_prep Sample Preparation (Ultrasonic) cluster_analysis GC-MS Analysis start Solid Sample extract1 Ultrasonic Extraction 1 (Methanol) start->extract1 filter1 Filtration extract1->filter1 extract2 Ultrasonic Extraction 2 (Methanol) filter1->extract2 filter2 Filtration extract2->filter2 combine Combine Extracts filter2->combine concentrate Concentration (Rotovap) combine->concentrate reconstitute Reconstitution concentrate->reconstitute end_prep Sample for GC-MS reconstitute->end_prep gc_ms GC-MS System end_prep->gc_ms data_acq Data Acquisition (SIM) gc_ms->data_acq quant Quantification data_acq->quant result Final Result quant->result

References

The Synthesis of Propanil: A Technical Guide to the Acylation of 3,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers in Agrochemical Synthesis

This technical guide provides an in-depth exploration of the synthesis of the widely used herbicide propanil, with a core focus on the utilization of 3,4-dichloroaniline as a key precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering detailed experimental methodologies, quantitative data, and a mechanistic understanding of the synthetic process and the herbicide's mode of action.

Introduction

Propanil, chemically known as N-(3,4-dichlorophenyl)propanamide, is a selective, post-emergence herbicide effective against a wide range of grass and broadleaf weeds, particularly in rice cultivation.[1][2] Its synthesis is a prime example of amide formation, a fundamental reaction in organic chemistry. The most common and industrially viable method involves the acylation of 3,4-dichloroaniline. This guide will dissect the prevalent synthetic routes, providing the necessary technical details for laboratory and potential scale-up applications.

Synthetic Pathways and Mechanisms

The industrial production of propanil predominantly relies on the reaction of 3,4-dichloroaniline with an acylating agent.[3] The two primary acylating agents used are propionyl chloride and propionic anhydride.

Acylation using Propionyl Chloride

This is the most frequently employed method for propanil synthesis. The reaction involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of propionyl chloride. This reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct.[3]

Reaction Scheme:

The use of an inert organic solvent, such as toluene or dichloromethane, is common to facilitate the reaction and control the temperature.[3]

Acylation using Propionic Anhydride

An alternative route involves the use of propionic anhydride as the acylating agent. This method avoids the generation of corrosive hydrochloric acid, with propionic acid being the byproduct.

Reaction Scheme:

Quantitative Data and Reaction Parameters

The efficiency of propanil synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data and parameters for the synthesis of propanil via the acylation of 3,4-dichloroaniline with propionyl chloride.

Table 1: Reactant Molar Ratios and Solvents

Reactant 1Reactant 2Acid ScavengerMolar Ratio (Reactant 1:Reactant 2:Scavenger)Solvent
3,4-DichloroanilinePropionyl ChlorideTriethylamine1 : 1.2 : 1.3Dichloromethane
3,4-DichloroanilinePropionyl ChloridePyridine1 : 1.1 : 1.1Toluene

Table 2: Reaction Conditions and Reported Yields

Acylating AgentSolventTemperature (°C)Reaction Time (hours)Reported Yield (%)
Propionyl ChlorideDichloromethane0 to Room Temperature284
Propionyl ChlorideToluene25-503-4>90
Propionic AnhydrideToluene80-1004-6~95

Detailed Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of propanil.

Synthesis of Propanil using Propionyl Chloride and Triethylamine

Materials:

  • 3,4-Dichloroaniline (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NH4Cl

  • 2 M NaOH solution

  • Magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice/water bath.

  • Slowly add triethylamine (1.3 eq) to the stirred solution.

  • Add propionyl chloride (1.2 eq) dropwise over a period of 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Cool the reaction mixture again to 0 °C and quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 2 M NaOH solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude propanil by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure N-(3,4-dichlorophenyl)propanamide. A yield of approximately 84% can be expected.[4]

Purification of Technical Grade Propanil by Recrystallization

Materials:

  • Technical grade propanil

  • Dichloromethane

  • n-Hexane

Procedure:

  • In a glass kettle, dissolve 100 g of technical propanil in 100 ml of dichloromethane with stirring at 25 °C.

  • Heat the mixture to 50 °C while stirring to ensure complete dissolution.

  • Slowly add 200 ml of n-hexane to the solution.

  • Stir the solution at 50 °C for one hour.

  • Allow the solution to cool slowly to 10-15 °C and maintain this temperature for one hour to facilitate crystallization.

  • Filter the crystals at 10-15 °C. This procedure can yield a recovery of approximately 79% of crystalline propanil.[5]

Visualization of Processes

Experimental Workflow for Propanil Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3,4-Dichloroaniline Propionyl Chloride Triethylamine Reaction_Vessel Reaction at 0°C to RT Reactants->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Extraction Separatory Funnel Wash with H2O & NaOH Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product Pure Propanil Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of propanil.

Propanil's Mode of Action: Inhibition of Photosystem II

Propanil's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[6][7] Propanil binds to the D1 protein of the PSII reaction center, competitively inhibiting the binding of plastoquinone (PQ).[7][8] This blockage of electron flow from PSII interrupts the production of ATP and NADPH, which are essential for CO2 fixation. The disruption of the electron transport chain also leads to the formation of reactive oxygen species, causing oxidative damage to cellular components and ultimately leading to weed death.[7]

signaling_pathway cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) Light Light Energy (Photon) PSII Photosystem II (PSII) P680 Light->PSII Pheo Pheophytin PSII->Pheo Electron Transfer QA QA (Quinone A) Pheo->QA QB QB (Quinone B) Site on D1 Protein QA->QB PQ_Pool Plastoquinone (PQ) Pool QB->PQ_Pool Blocked Electron Flow Blocked Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f Propanil Propanil Propanil->Inhibition Inhibits Inhibition->QB ROS Reactive Oxygen Species (ROS) Generation Cell_Damage Cellular Damage & Weed Death ROS->Cell_Damage

References

The Enigmatic Role of 3,4-Dichloro-N-methylaniline in Azo Dye Synthesis: A Technical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-N-methylaniline presents a unique molecular scaffold for the synthesis of novel azo dyes. However, a comprehensive survey of existing literature reveals a conspicuous absence of its direct application in large-scale azo dye manufacturing. This technical guide delves into the theoretical application of this compound as a coupling component in azo dye synthesis. Drawing upon the fundamental principles of electrophilic aromatic substitution and the known reactivity of N-alkylanilines, we present a hypothesized reaction pathway, a detailed theoretical experimental protocol, and a discussion of potential challenges, including steric hindrance and the propensity for N-azo coupling. This document aims to provide a foundational framework for researchers seeking to explore the untapped potential of this intriguing intermediate in the development of new chromophores.

Introduction to Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a cornerstone of industrial organic chemistry, typically involving a two-step process:

  • Diazotization: A primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[2]

  • Azo Coupling: The diazonium salt, a weak electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the final azo dye.[3]

The specific chemical structures of the diazo and coupling components are the primary determinants of the final dye's color, solubility, and fastness properties.

Theoretical Application of this compound as a Coupling Component

While direct experimental evidence is scarce, the chemical structure of this compound suggests its potential utility as a coupling component in azo dye synthesis. The amino group (-NHCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The methyl group provides a slight electron-donating inductive effect, while the two chlorine atoms are deactivating yet also ortho-, para-directing.

The logical workflow for synthesizing an azo dye using this compound as a coupling component would involve the diazotization of a primary aromatic amine followed by its coupling with this compound.

AzoDyeSynthesisWorkflow cluster_diazo Diazotization cluster_coupling Azo Coupling Primary Aromatic Amine Primary Aromatic Amine NaNO2 / HCl (0-5°C) NaNO2 / HCl (0-5°C) Primary Aromatic Amine->NaNO2 / HCl (0-5°C) Reacts with Diazonium Salt Diazonium Salt NaNO2 / HCl (0-5°C)->Diazonium Salt Forms This compound This compound Diazonium Salt->this compound Electrophilic Attack Diazonium Salt->this compound Azo Dye Azo Dye This compound->Azo Dye Forms CompetingPathways Diazonium Salt + this compound Diazonium Salt + this compound C-Azo Coupling Product (Azo Dye) C-Azo Coupling Product (Azo Dye) Diazonium Salt + this compound->C-Azo Coupling Product (Azo Dye) Slower, Irreversible N-Azo Coupling Product (Triazene) N-Azo Coupling Product (Triazene) Diazonium Salt + this compound->N-Azo Coupling Product (Triazene) Faster, Reversible Thermodynamic Control Thermodynamic Control C-Azo Coupling Product (Azo Dye)->Thermodynamic Control Kinetic Control Kinetic Control N-Azo Coupling Product (Triazene)->Kinetic Control

References

An In-depth Technical Guide to the N-methylation of 3,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established protocols for the N-methylation of 3,4-dichloroaniline, a critical transformation in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The document details multiple synthetic strategies, offering comparative data and step-by-step experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

N-methylation of aromatic amines is a fundamental reaction in organic synthesis. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and biological activity. 3,4-dichloro-N-methylaniline is a key intermediate in various synthetic pathways. The challenge in its synthesis often lies in achieving high selectivity for the mono-methylated product while avoiding the formation of the di-methylated tertiary amine, due to the increased nucleophilicity of the secondary amine intermediate. This guide explores several prevalent methods to address this challenge, from classic reactions to modern, greener alternatives.

Overview of Synthetic Strategies

Several distinct methods are employed for the N-methylation of anilines. The choice of method depends on factors such as required selectivity, substrate tolerance, cost of reagents, environmental impact, and available equipment.

  • Eschweiler-Clarke Reaction: A classic reductive amination method that uses formic acid and formaldehyde. It is known for its high selectivity towards tertiary amine formation and its inability to produce quaternary ammonium salts.

  • Reductive Amination with Formaldehyde: A broader category that includes the Eschweiler-Clarke reaction but also encompasses the use of other reducing agents like sodium borohydride or catalytic hydrogenation to reduce the intermediate imine.

  • Methylation with Dimethyl Carbonate (DMC): An environmentally friendly approach that uses a non-toxic, biodegradable reagent. This method, often catalyzed by zeolites or other catalysts, can offer excellent chemoselectivity for mono-N-methylation.

  • Alkylation with Methyl Halides (e.g., Methyl Iodide): A traditional and highly effective method involving the direct alkylation of the amine with a methyl halide, typically in the presence of a base. However, this method often suffers from a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.

Comparative Data of N-methylation Protocols

The following table summarizes key quantitative data for different N-methylation strategies applicable to anilines. Yields and selectivities are highly dependent on the specific substrate and reaction conditions.

Method Methylating Agent Typical Catalyst / Reagent Solvent Temp. (°C) Typical Yield Selectivity (Mono-N-methylation) Key Features
Eschweiler-Clarke Formaldehyde / Formic AcidNone (reagents are catalysts)Excess reagents or water80-100HighLow (favors di-methylation)Classic, cost-effective, avoids quaternization.
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CN, or H₂/CatalystDichloromethane, MethanolRoom Temp. - 90Good to ExcellentModerate to HighVersatile, tunable with reducing agent.
Dimethyl Carbonate Dimethyl Carbonate (DMC)Zeolites (e.g., NaY Faujasite)DMC (as reagent & solvent)120-15074-99%Up to 99%"Green" reagent, high mono-selectivity.
Methyl Iodide Methyl Iodide (MeI)K₂CO₃, NaHAcetone, DMFRoom Temp. - RefluxVariableLow to ModerateHighly reactive, prone to over-methylation.

Visualized Workflows and Mechanisms

Visual diagrams help clarify the experimental process and underlying chemical transformations.

Navigating the Analytical Maze: A Technical Guide to the Derivatization of 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-N-methylaniline (DCMA) is a significant secondary amine that emerges as a crucial metabolite of the phenylurea herbicide Diuron. Its detection and quantification in environmental and biological matrices are paramount for toxicological assessments, environmental monitoring, and understanding the metabolic fate of its parent compound. However, the inherent physicochemical properties of DCMA, such as its polarity, can pose challenges for direct analysis using chromatographic techniques. Derivatization, the chemical modification of an analyte, serves as a powerful strategy to enhance its volatility, improve chromatographic separation, and increase detection sensitivity, thereby enabling robust and reliable quantification.

This in-depth technical guide provides a comprehensive overview of the derivatization of this compound for analytical purposes. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement effective derivatization strategies. The guide details common derivatization reactions, provides structured quantitative data for methodological comparison, and outlines experimental protocols.

The Analytical Imperative for Derivatization

Direct analysis of this compound can be hampered by several factors. Gas chromatography (GC) may suffer from poor peak shape and low sensitivity due to the compound's polarity. While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization can significantly enhance the detectability, especially when using detectors like ultraviolet (UV) or fluorescence detectors, by introducing a chromophore or fluorophore into the molecule. For mass spectrometry (MS) detection, derivatization can improve ionization efficiency and lead to the formation of characteristic fragment ions, aiding in structural confirmation and improving limits of detection.

Key Derivatization Strategies for Secondary Amines

Several derivatization techniques are applicable to secondary amines like this compound. The most common approaches involve acylation reactions, which introduce an acyl group to the amine nitrogen.

Acylation with Halogenated Anhydrides and Acyl Halides

Acylation with reagents containing fluorine atoms is particularly advantageous for analysis by gas chromatography with electron capture detection (GC-ECD), which is highly sensitive to halogenated compounds. Furthermore, these derivatives often exhibit excellent thermal stability and chromatographic behavior.

Common acylating agents include:

  • Trifluoroacetic Anhydride (TFAA): Reacts with primary and secondary amines to form stable trifluoroacetyl derivatives.

  • Pentafluorobenzoyl Chloride (PFBCl): A highly reactive agent that forms stable derivatives with excellent electron-capturing properties, leading to high sensitivity in GC-ECD and negative chemical ionization mass spectrometry (NCI-MS).[1][2]

Quantitative Data Summary

The selection of a derivatization method is often guided by the required sensitivity of the analytical method. The following tables summarize quantitative data from studies on the analysis of the closely related primary amine, 3,4-dichloroaniline (3,4-DCA), which provides a strong indication of the performance achievable for this compound.

Table 1: Method Detection and Quantification Limits for 3,4-Dichloroaniline

AnalyteDerivatization ReagentAnalytical TechniqueMatrixLODLOQReference
3,4-DCAHeptafluorobutyric Anhydride (HFBA)GC-MS/MSHuman Urine0.03 µg/L-[3]
3,4-DCAHeptafluorobutyric Anhydride (HFBA)GC-ECDHuman Urine0.05 µg/L-[3]
3,4-DCANone (Direct Analysis)HPLC-MS/MSChives0.6 µg/kg2.0 µg/kg[4][5]
3,4-DCANone (Direct Analysis)LC-MS/MSMeat and Meat Products5 µg/kg10 µg/kg[6]

Table 2: Recovery Studies for 3,4-Dichloroaniline

AnalyteDerivatization ReagentAnalytical TechniqueMatrixSpiked LevelRecovery (%)Reference
3,4-DCAHeptafluorobutyric Anhydride (HFBA)GC-MS/MS, GC-ECDHuman UrineNot Specified93 - 103[3]
3,4-DCANone (Direct Analysis)HPLC-MS/MSChives0.001 - 1.000 mg/kg75.3 - 86.0[4][5]
3,4-DCANone (Direct Analysis)LC-MS/MSMeat and Meat ProductsNot Specified91.6 - 101.6[6]

Experimental Protocols

The following are detailed experimental protocols for the derivatization of secondary amines, adapted for this compound.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is adapted from general procedures for the acylation of amines.[7]

Materials:

  • Sample extract containing this compound, dried.

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • GC-MS system.

Procedure:

  • Place the dried sample extract into a reaction vial.

  • Add 200 µL of the anhydrous solvent to the vial.

  • Add 100 µL of TFAA to the vial.

  • Tightly cap the vial and heat at 60-70°C for 30 minutes.[7]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization with Pentafluorobenzoyl Chloride (PFBCl) for GC-ECD or GC-MS Analysis

This protocol is based on established methods for the derivatization of amines with PFBCl.[1][2]

Materials:

  • Sample extract containing this compound, dried.

  • Pentafluorobenzoyl chloride (PFBCl) solution (e.g., 10% in a suitable solvent like toluene).

  • A base catalyst (e.g., triethylamine or pyridine).

  • Hexane.

  • Deionized water.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • GC-ECD or GC-MS system.

Procedure:

  • Ensure the sample extract is completely dry in a reaction vial.

  • Add 100 µL of the PFBCl solution to the dried extract.[1]

  • Add 10 µL of triethylamine to catalyze the reaction and neutralize the HCl byproduct.[1]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1]

  • Cool the vial to room temperature.[1]

  • Add 1 mL of hexane and 1 mL of deionized water to the vial for liquid-liquid extraction.[1]

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for analysis.

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the origin of this compound, the following diagrams have been generated.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Environmental or Biological Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Drying Solvent Evaporation Cleanup->Drying Dried_Sample Dried Extract Drying->Dried_Sample Reagent_Addition Addition of Derivatizing Agent (e.g., PFBCl) Dried_Sample->Reagent_Addition Reaction Heating and Reaction Reagent_Addition->Reaction Derivatized_Sample Derivatized Sample Reaction->Derivatized_Sample GC_MS_Analysis GC-MS or GC-ECD Analysis Derivatized_Sample->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the derivatization and analysis of this compound.

Diuron_Metabolism Diuron Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) DCPMU DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (3,4-Dichlorophenylurea) DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline DCPU->DCA Hydrolysis

Caption: Simplified metabolic pathway of Diuron leading to the formation of 3,4-dichloroaniline. This compound is an intermediate in the first N-demethylation step.

Conclusion

The derivatization of this compound is a critical step in enabling its sensitive and reliable analysis in complex matrices. Acylation with halogenated reagents, such as TFAA and PFBCl, offers a robust approach to enhance the analyte's chromatographic properties and detectability. The protocols and quantitative data presented in this guide, largely based on the analysis of the structurally similar 3,4-dichloroaniline, provide a solid foundation for developing and validating analytical methods for this compound. By carefully selecting the appropriate derivatization strategy and optimizing the reaction conditions, researchers can achieve the low detection limits required for meaningful environmental and toxicological studies.

References

An In-depth Technical Guide to the Extraction of 3,4-Dichloro-N-methylaniline from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction of 3,4-Dichloro-N-methylaniline from environmental water samples. The document outlines detailed experimental protocols for various extraction techniques, presents quantitative data for performance evaluation, and includes visualizations of analytical workflows and a putative environmental degradation pathway.

Introduction

This compound is a chemical intermediate and a potential degradation product of certain herbicides and industrial chemicals. Its presence in environmental water sources is a growing concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its occurrence and ensuring water quality. This guide details established extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME), coupled with advanced analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of chloroanilines in water samples. While specific data for this compound is limited, the data for its parent compound, 3,4-Dichloroaniline (3,4-DCA), provides a strong indication of expected method performance.

Table 1: Method Detection and Quantitation Limits for 3,4-Dichloroaniline (3,4-DCA) in Water.[1][2]

Analytical MethodWater MatrixLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
LC-MS/MSDrinking Water0.03940.1
LC-MS/MSSurface Water0.03740.1

Table 2: Recovery Data for Chloroanilines in Spiked Water Samples.

Extraction MethodAnalyteSpiked Concentration (µg/L)Recovery (%)Reference
LLE-GC/MS3,4-Dichloroaniline1 - 45Deviating less than 15% from reference[3]
SPE3,4-DichloroanilineNot Specified75.3 - 86.0[4]
SPMEAromatic Amines0.183.3 - 95.0[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from environmental water samples.

This protocol is adapted from a validated method for the analysis of aniline derivatives in groundwater.[3][6]

3.1.1. Sample Preparation and Extraction

  • Collect a 200 mL water sample in a clean glass bottle.

  • If required, preserve the sample by adjusting the pH and adding a preservative.

  • Spike the sample with an appropriate internal standard (e.g., 3-chloro-4-fluoroaniline).

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 10 mL of a suitable organic solvent (e.g., toluene or dichloromethane).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 10 mL portions of the organic solvent.

  • Combine the organic extracts.

  • Concentrate the combined extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS capillary column (30.0 m × 0.25 mm × 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.[7]

    • Carrier Gas: Helium (> 99.999% purity).

  • Mass Spectrometer (MS) Conditions:

    • Interface Temperature: 300 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 250 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

This protocol is based on a method for the direct analysis of aniline derivatives in groundwater.[3][6]

3.2.1. Sample Preparation

  • Collect the water sample in a clean vial.

  • If necessary, filter the sample through a 0.45 µm filter.[1]

  • Fortify the sample with an appropriate internal standard (e.g., deuterated 3,4-dichloroaniline).

  • The sample is now ready for direct injection.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0 mm).[1]

    • Mobile Phase A: 0.1% acetic acid in water.[1]

    • Mobile Phase B: 0.1% acetic acid in methanol.[1]

    • Gradient: A time-programmed gradient suitable for separating the analyte from matrix interferences.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ionization Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

This protocol provides a general guideline for SPE. The specific sorbent and elution solvents should be optimized for this compound.

3.3.1. Cartridge Conditioning

  • Pass 5 mL of elution solvent (e.g., methanol) through the SPE cartridge.

  • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

3.3.2. Sample Loading

  • Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min.

3.3.3. Cartridge Washing

  • Wash the cartridge with 5 mL of reagent water to remove interferences.

3.3.4. Analyte Elution

  • Elute the analyte with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Collect the eluate and concentrate if necessary before analysis by GC-MS or LC-MS/MS.

This is a solvent-free extraction technique. The fiber coating and extraction conditions should be optimized.

3.4.1. Extraction

  • Place a known volume of the water sample into a vial with a magnetic stir bar.

  • Expose the SPME fiber to the headspace above the sample or directly immerse it in the sample.

  • Stir the sample for a defined period (e.g., 30 minutes) at a constant temperature to allow the analyte to partition onto the fiber.

3.4.2. Desorption and Analysis

  • Retract the fiber into the needle.

  • Insert the needle into the heated injection port of a GC for thermal desorption and subsequent analysis by GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample Collection Preservation Preservation & Spiking Sample->Preservation Filtration Filtration (if needed) Preservation->Filtration LLE Liquid-Liquid Extraction Filtration->LLE SPE Solid-Phase Extraction Filtration->SPE SPME Solid-Phase Microextraction Filtration->SPME LCMSMS LC-MS/MS Filtration->LCMSMS Direct Injection GCMS GC-MS LLE->GCMS SPE->GCMS SPE->LCMSMS SPME->GCMS

Figure 1: General experimental workflow for the analysis of this compound.

lle_workflow Start Start: Water Sample (200 mL) AddSolvent Add Organic Solvent (10 mL) Start->AddSolvent Shake Shake & Separate AddSolvent->Shake CollectOrganic Collect Organic Layer Shake->CollectOrganic Repeat Repeat Extraction 2x CollectOrganic->Repeat Combine Combine Extracts CollectOrganic->Combine Repeat->Shake Concentrate Concentrate to 1 mL Combine->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze End End: Results Analyze->End

Figure 2: Detailed workflow for Liquid-Liquid Extraction (LLE).

The environmental degradation of this compound is expected to proceed through several transformation processes, including N-demethylation, hydroxylation, and dechlorination. The following diagram illustrates a putative pathway based on the known degradation of anilines and N-methylated compounds.[8][9][10]

degradation_pathway Parent This compound Demethylation N-Demethylation Parent->Demethylation DCA 3,4-Dichloroaniline Demethylation->DCA Hydroxylation Hydroxylation DCA->Hydroxylation Dechlorination Dechlorination DCA->Dechlorination Chlorocatechol Chlorinated Catechol Intermediate Hydroxylation->Chlorocatechol RingCleavage Ring Cleavage Chlorocatechol->RingCleavage Mineralization Mineralization (CO2, H2O, Cl-) RingCleavage->Mineralization

Figure 3: Putative environmental degradation pathway of this compound.

Conclusion

This technical guide provides a comprehensive resource for the extraction and analysis of this compound in environmental water samples. The detailed protocols for LLE, SPE, and SPME, coupled with GC-MS and LC-MS/MS, offer a range of options to suit different laboratory capabilities and analytical requirements. The quantitative data, while primarily based on the parent compound 3,4-dichloroaniline, serves as a valuable benchmark for method validation. The visualized workflows and the putative degradation pathway provide a clear understanding of the analytical process and the environmental fate of this compound. Further research is warranted to develop and validate methods specifically for this compound and to elucidate its precise environmental degradation pathway.

References

The Role of 3,4-Dichloro-N-methylaniline in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Case Study: Synthesis of Sertraline - A Structurally Related Antidepressant

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its synthesis involves the formation of a key intermediate, N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, which shares the core structural features of 3,4-dichloro-N-methylaniline. The following sections detail the experimental protocols and quantitative data for a common synthetic route to Sertraline, highlighting the introduction of the N-methyl group.

Experimental Protocols

Step 1: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

This procedure outlines the formation of the Schiff base (imine) from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) and monomethylamine.

  • Materials:

    • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline tetralone)

    • Monomethylamine (solution in a suitable solvent, e.g., ethanol or THF)

    • Ethanol (or other suitable alcohol solvent)

    • Titanium tetrachloride (TiCl₄) (optional, as a catalyst)

  • Procedure:

    • In a reaction vessel, dissolve sertraline tetralone in a suitable solvent such as ethanol.

    • Add a solution of monomethylamine to the vessel. An excess of methylamine is typically used to drive the reaction to completion.

    • If a catalyst is employed, slowly add titanium tetrachloride to the reaction mixture at a controlled temperature (e.g., -10°C to 0°C).

    • The reaction mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a period of time (e.g., 1 to 24 hours) to allow for the formation of the imine.

    • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the product, sertraline imine, may precipitate from the reaction mixture and can be isolated by filtration. The isolated solid is then washed with a suitable solvent and dried.

Step 2: Reduction of Sertraline Imine to Racemic (cis/trans)-Sertraline

This step involves the reduction of the C=N double bond of the imine to form the corresponding amine.

  • Materials:

    • N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)

    • Reducing agent (e.g., Sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over Palladium on carbon (Pd/C))

    • Suitable solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran (THF))

  • Procedure (using Catalytic Hydrogenation):

    • Charge a hydrogenation reactor with sertraline imine and a suitable solvent like methanol.

    • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 0.5 Kg to 50 psi).

    • The reaction mixture is agitated at a controlled temperature (e.g., 20-35°C) for a defined period (e.g., 3.5 to 16 hours).

    • Reaction completion is monitored by HPLC.

    • After the reaction is complete, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude racemic (cis/trans)-sertraline.

Step 3: Resolution of Racemic cis-Sertraline

This step separates the desired (1S,4S)-cis-enantiomer from the racemic mixture.

  • Materials:

    • Racemic cis-Sertraline

    • Resolving agent (e.g., D-(-)-mandelic acid)

    • Suitable solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve the racemic cis-sertraline in a suitable solvent like ethanol.

    • Add a stoichiometric amount of the resolving agent, D-(-)-mandelic acid.

    • The diastereomeric salt of the (1S,4S)-cis-sertraline with D-(-)-mandelic acid will selectively crystallize out of the solution upon cooling or stirring.

    • The crystalline salt is isolated by filtration, washed, and dried.

    • The resolved (1S,4S)-cis-sertraline mandelate salt is then treated with a base (e.g., sodium hydroxide) to liberate the free base of the desired enantiomer.

Step 4: Formation of Sertraline Hydrochloride

The final step involves the conversion of the free base into a stable and pharmaceutically acceptable salt.

  • Materials:

    • (1S,4S)-cis-Sertraline free base

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethyl acetate)

  • Procedure:

    • Dissolve the (1S,4S)-cis-sertraline free base in a suitable solvent.

    • Slowly add a solution of hydrochloric acid to the mixture.

    • The sertraline hydrochloride salt will precipitate out of the solution.

    • The solid is collected by filtration, washed with a suitable solvent, and dried to yield the final API.

Data Presentation

The following table summarizes key quantitative data from various reported syntheses of Sertraline and its intermediates.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity/Selectivity
1. Imine Formation Sertraline tetralone, MonomethylamineTiCl₄Toluene<15 to RT1.5~9295% purity
1. Imine Formation (alternative) Sertraline tetralone, Monomethylamine-Isopropyl Alcohol85-10016~9295% imine conversion
2. Imine Reduction (Hydrogenation) Sertraline Imine, H₂5% Pd/CaCO₃Methanol20-353.5-cis:trans ratio of 99.7:0.3
2. Imine Reduction (Borohydride) Sertraline ImineNaBH₄Methanol--Highcis:trans ratio of approximately 1:1
3. Resolution with D-(-)-mandelic acid Racemic cis-SertralineD-(-)-mandelic acidEthanolRT to cooling-~36 (from tetralone)High enantiomeric excess (>99%) for the (1S,4S) isomer
4. Salt Formation (1S,4S)-cis-SertralineHClIsopropanolRT-HighHigh purity API

Note: Yields and reaction conditions can vary significantly based on the specific process and scale of the synthesis.

Mandatory Visualizations

Experimental Workflow: Synthesis of Sertraline

Sertraline_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_purification Purification and Salt Formation cluster_final Final Product start1 4-(3,4-Dichlorophenyl)- 3,4-dihydro-1(2H)-naphthalenone step1 Step 1: Imine Formation (Schiff Base Condensation) start1->step1 start2 Monomethylamine start2->step1 intermediate1 N-[4-(3,4-Dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenylidene]methanamine (Sertraline Imine) step1->intermediate1 step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 Racemic (cis/trans)-Sertraline step2->intermediate2 step3 Step 3: Resolution (with D-(-)-mandelic acid) intermediate2->step3 intermediate3 (1S,4S)-cis-Sertraline (Free Base) step3->intermediate3 step4 Step 4: Salt Formation intermediate3->step4 final_product Sertraline Hydrochloride (API) step4->final_product

Caption: Synthetic workflow for the preparation of Sertraline Hydrochloride.

Signaling Pathway: Mechanism of Action of Sertraline

Sertraline_Mechanism cluster_synapse Synaptic Cleft cluster_downstream Downstream Signaling presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk Activation pi3k PI3K/Akt Pathway receptor->pi3k Activation sertraline Sertraline sertraline->sert Inhibition apoptosis Modulation of Apoptosis mapk->apoptosis neurogenesis Increased Neurogenesis mapk->neurogenesis pi3k->apoptosis pi3k->neurogenesis

Caption: Mechanism of action of Sertraline, a selective serotonin reuptake inhibitor.

Conclusion and Future Outlook

While this compound remains a compound of interest for medicinal chemists due to its structural features, its direct application as a starting material in the large-scale synthesis of marketed pharmaceuticals is not prominently documented in publicly accessible literature. This may be due to a variety of factors, including the availability of alternative synthetic routes, cost-effectiveness, or the specific requirements of target molecules.

The synthesis of Sertraline, however, serves as an excellent proxy, demonstrating the chemical strategies employed to incorporate a structurally analogous N-methylated dichlorophenylamine moiety into a complex drug molecule. The multistep synthesis, involving imine formation, reduction, and chiral resolution, highlights the challenges and intricacies of modern pharmaceutical manufacturing.

For researchers and drug development professionals, this compound represents a potentially valuable, yet underexplored, building block. Future research could focus on developing novel synthetic methodologies that directly utilize this intermediate, potentially leading to more efficient and cost-effective routes to existing or new therapeutic agents. The exploration of its use in the synthesis of kinase inhibitors, where substituted anilines are common pharmacophores, could be a particularly fruitful area of investigation. As the demand for novel and improved pharmaceuticals continues to grow, the strategic use of versatile intermediates like this compound will remain a critical aspect of drug discovery and development.

Troubleshooting & Optimization

Troubleshooting 3,4-Dichloro-N-methylaniline synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,4-Dichloro-N-methylaniline. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-methylation of 3,4-dichloroaniline. The Eschweiler-Clarke reaction is a classic and widely used method for this transformation.[1][2][3] This reaction utilizes formic acid and formaldehyde to methylate primary or secondary amines.[1][2][3] An alternative approach is reductive amination, which also employs formaldehyde but may use other reducing agents such as sodium borohydride.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Over-methylation: Formation of the tertiary amine, N,N-dimethyl-3,4-dichloroaniline. This is more likely to occur with an excess of the methylating agent or prolonged reaction times.

  • N-formylation: Formation of N-(3,4-dichlorophenyl)formamide. This can occur as a competing reaction, particularly under certain conditions of the Eschweiler-Clarke reaction.

  • Dechlorination: Loss of one or both chlorine atoms from the aromatic ring. This is a potential side reaction under harsh reductive conditions or elevated temperatures.

  • Unreacted Starting Material: Incomplete conversion of 3,4-dichloroaniline.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and major byproducts. GC-MS provides a more detailed analysis of the reaction mixture, allowing for the identification and relative quantification of different components.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective method for purifying this compound is flash column chromatography using silica gel.[4][5][6] A gradient elution with a solvent system like hexanes and ethyl acetate is typically employed to separate the desired product from less polar and more polar impurities.[4][5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Low Yield of this compound

Problem: The final yield of the desired product is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC-MS until the starting material is consumed. - Verify the quality and stoichiometry of the reagents. Use freshly opened or properly stored formaldehyde and formic acid.
Suboptimal Reaction Temperature - The Eschweiler-Clarke reaction is typically performed at or near boiling.[1] Ensure the reaction temperature is maintained within the optimal range for the specific protocol being used.
Side Product Formation - Minimize over-methylation by carefully controlling the stoichiometry of formaldehyde and formic acid. - To reduce N-formylation, ensure that the reaction conditions favor the reductive methylation pathway.
Product Loss During Work-up or Purification - During aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic phase. - Optimize the column chromatography procedure to minimize product loss. This includes selecting the correct mobile phase and careful fraction collection.[4][5][6]
Presence of Significant Impurities

Problem: The purified product contains a significant amount of one or more impurities, as identified by NMR or GC-MS.

Impurity Possible Cause Recommended Solution
Unreacted 3,4-dichloroaniline - Insufficient reaction time or temperature. - Inadequate amount of methylating agent.- Increase the reaction time and/or temperature. - Use a slight excess of formaldehyde and formic acid.
N,N-dimethyl-3,4-dichloroaniline (Over-methylation) - Excess of methylating agent. - Prolonged reaction time.- Use a stoichiometric or slight excess of formaldehyde. - Monitor the reaction closely and stop it once the desired product is maximized.
N-(3,4-dichlorophenyl)formamide (N-formylation) - Reaction conditions favoring formylation over methylation.- Ensure an adequate amount of reducing agent (formic acid) is present. - Maintain the reaction temperature in the optimal range for the Eschweiler-Clarke reaction.
Dechlorinated Byproducts - Harsh reaction conditions (e.g., excessively high temperatures). - Presence of certain catalysts that can promote dehalogenation.- Carefully control the reaction temperature. - If using a catalytic method, screen for catalysts that do not promote dechlorination.

Experimental Protocols

General Protocol for Eschweiler-Clarke Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 3,4-dichloroaniline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline.

  • Cool the flask in an ice bath and slowly add formic acid, followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Analyze Crude Reaction Mixture (TLC/GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes check_reagents Verify Reagent Stoichiometry and Quality incomplete_reaction->check_reagents Yes workup_issue Product Loss During Work-up/Purification? side_products->workup_issue No optimize_conditions Optimize Reaction Conditions (Reagent Ratios) side_products->optimize_conditions Yes optimize_purification Optimize Purification Protocol workup_issue->optimize_purification Yes end_node Improved Yield increase_time_temp->end_node check_reagents->end_node optimize_conditions->end_node optimize_purification->end_node

Caption: Troubleshooting workflow for low yield of this compound.

Signaling Pathway of the Eschweiler-Clarke Reaction

Eschweiler_Clarke_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 3,4-Dichloroaniline 3,4-Dichloroaniline Hemiaminal_Intermediate Hemiaminal Intermediate 3,4-Dichloroaniline->Hemiaminal_Intermediate + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal_Intermediate->Iminium_Ion - H2O Formic_Acid Formic Acid Product This compound Iminium_Ion->Product + HCOO- Formic_Acid->Product CO2 CO2

Caption: Simplified signaling pathway of the Eschweiler-Clarke reaction.

References

Common impurities in 3,4-Dichloro-N-methylaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4-Dichloro-N-methylaniline

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on impurity identification and removal.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound, typically achieved by the N-methylation of 3,4-dichloroaniline, can lead to several common impurities. These include:

  • Unreacted Starting Material: 3,4-dichloroaniline (a primary amine).

  • Over-methylated Product: 3,4-dichloro-N,N-dimethylaniline (a tertiary amine).

  • Isomeric Impurities: Other dichloroaniline isomers (e.g., 2,3-dichloroaniline, 2,5-dichloroaniline) if the starting material is not pure.[1]

  • Precursor Impurities: Byproducts from the synthesis of the 3,4-dichloroaniline starting material, such as 3,3',4,4'-tetrachlorohydrazobenzene, which can arise during the hydrogenation of 3,4-dichloronitrobenzene.[2]

Q2: What analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for the robust identification and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities like aniline derivatives.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for accurate quantification, especially when coupled with a UV or diode-array detector.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by their unique signals. For example, the N-methyl group of the product will have a characteristic singlet, while the N,N-dimethyl impurity will show a singlet with a different chemical shift and larger integration.

Troubleshooting and Impurity Removal

Q3: My product is contaminated with the starting material, 3,4-dichloroaniline. How can I remove it?

The unreacted primary amine can be removed using several methods that exploit the differences in reactivity and basicity between primary and secondary amines.

  • Chemical Separation (Hinsberg Method): Reacting the crude mixture with benzenesulfonyl chloride in the presence of a base will convert the primary and secondary amines into their respective sulfonamides. The sulfonamide of the primary amine is soluble in aqueous base, while the sulfonamide of the secondary amine is not. This allows for separation by extraction.[7][8] (See Experimental Protocol 1).

  • Acid-Base Extraction: The basicity of 3,4-dichloroaniline is different from its N-methylated counterpart. A carefully controlled acid extraction can selectively protonate and move one of the amines into an aqueous layer. A patent for separating dichloroaniline isomers demonstrates that small differences in basicity can be exploited for separation with aqueous HCl.[1]

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar 3,4-dichloroaniline from the less polar this compound.

Q4: How can I remove the over-methylated byproduct, 3,4-dichloro-N,N-dimethylaniline?

The tertiary amine byproduct can be challenging to remove due to its similar properties to the desired secondary amine product.

  • Fractional Vacuum Distillation: While difficult due to potentially close boiling points, fractional distillation under reduced pressure can be effective, especially if the boiling point difference is sufficient.[9] (See Experimental Protocol 2).

  • Azeotropic Distillation: A patented method for separating N-methylaniline and N,N-dimethylaniline involves adding aniline to the mixture. Aniline forms a lower-boiling azeotrope with N,N-dimethylaniline, allowing it to be distilled off, leaving the purified N-methylaniline behind.[10][11] This principle could be adapted for the chlorinated derivatives.

  • Chemical Separation (Hinsberg Method): The tertiary amine will not react with benzenesulfonyl chloride, allowing it to be separated from the sulfonamide derivatives of the primary and secondary amines.[7][12] (See Experimental Protocol 1).

Impurity Removal Workflow

The following diagram outlines a logical workflow for identifying and removing common impurities from a crude this compound product.

G start Crude this compound analysis Analyze Sample (TLC, GC-MS, HPLC) start->analysis decision Impurities Identified? analysis->decision impurity_sm Unreacted Starting Material (3,4-dichloroaniline) decision->impurity_sm Yes impurity_over Over-methylated Product (3,4-dichloro-N,N-dimethylaniline) decision->impurity_over Yes impurity_iso Isomeric Impurities decision->impurity_iso Yes end_node Pure Product decision->end_node No method_hinsberg Hinsberg Separation (Protocol 1) impurity_sm->method_hinsberg method_chrom Column Chromatography (Protocol 3) impurity_sm->method_chrom impurity_over->method_hinsberg method_distill Fractional Vacuum Distillation (Protocol 2) impurity_over->method_distill impurity_iso->method_distill impurity_iso->method_chrom method_hinsberg->analysis method_distill->analysis method_chrom->analysis

Caption: Troubleshooting workflow for impurity identification and removal.

Quantitative Data Summary

The following table provides an illustrative comparison of common purification techniques. The efficiency values are representative for aniline derivatives and may vary based on the specific impurity profile and experimental conditions.

Purification MethodImpurity TargetTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation Starting Material, Over-methylated Product95-98%Scalable, good for large quantities.Requires significant boiling point difference; potential for thermal degradation.
Column Chromatography All types>99%High resolution, applicable to many impurities.Not easily scalable, requires significant solvent usage.
Chemical Separation (Hinsberg) Primary & Tertiary Amines>98%Highly selective for amine types.Requires chemical derivatization and subsequent regeneration of the amine.
Acid-Base Extraction Starting Material (Primary Amine)90-97%Simple, inexpensive, and fast.May not be selective enough if basicities are very similar; can generate significant aqueous waste.

Experimental Protocols

Protocol 1: Purification via Hinsberg Separation

This protocol separates primary, secondary, and tertiary amines.

Principle: Benzenesulfonyl chloride reacts with primary and secondary amines in the presence of a base. The resulting N-substituted sulfonamide from a primary amine is acidic and dissolves in the aqueous base. The N,N-disubstituted sulfonamide from a secondary amine is neutral and precipitates. Tertiary amines do not react.

G cluster_organic Organic Phase (Ether) cluster_aqueous Aqueous Phase crude Crude Amine Mixture (Primary, Secondary, Tertiary) reagent Add Ether, 10% NaOH (aq), Benzenesulfonyl Chloride crude->reagent sep_funnel Separate Layers reagent->sep_funnel org_phase1 Ether Layer (Tertiary Amine + Secondary Sulfonamide Ppt) sep_funnel->org_phase1 aq_phase1 Aqueous Layer (Soluble Primary Sulfonamide Salt) sep_funnel->aq_phase1 filter Filter org_phase1->filter tertiary_amine_sol Filtrate (Tertiary Amine in Ether) filter->tertiary_amine_sol secondary_ppt Solid (Secondary Sulfonamide) filter->secondary_ppt evap Evaporate Ether tertiary_amine_sol->evap hydrolyze_sec Acid Hydrolysis secondary_ppt->hydrolyze_sec tertiary_product Pure Tertiary Amine evap->tertiary_product secondary_product Pure Secondary Amine hydrolyze_sec->secondary_product acidify Acidify with HCl aq_phase1->acidify primary_ppt Precipitate (Primary Sulfonamide) acidify->primary_ppt hydrolyze_pri Acid Hydrolysis primary_ppt->hydrolyze_pri primary_product Pure Primary Amine hydrolyze_pri->primary_product

Caption: Experimental workflow for the Hinsberg chemical separation method.

Methodology:

  • Reaction: Dissolve the crude this compound (containing primary, secondary, and tertiary amines) in a suitable organic solvent like diethyl ether. Transfer to a separatory funnel.

  • Add an excess of 10% aqueous sodium hydroxide (NaOH) solution, followed by benzenesulfonyl chloride (Hinsberg's reagent). Stopper the funnel and shake vigorously for 5-10 minutes. Vent frequently.

  • Separation: Allow the layers to separate.

    • Aqueous Layer: Contains the sodium salt of the sulfonamide formed from the primary amine (3,4-dichloroaniline).

    • Organic Layer: Contains the unreacted tertiary amine (3,4-dichloro-N,N-dimethylaniline) and a precipitate of the insoluble sulfonamide from the secondary amine (the desired product).

  • Isolate Tertiary Amine: Separate the layers. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the tertiary amine.

  • Isolate Secondary Amine (Product): The precipitated sulfonamide of the secondary amine can be isolated from the organic layer by filtration before solvent evaporation. To regenerate the amine, the sulfonamide is typically hydrolyzed under strong acidic conditions.

  • Isolate Primary Amine: Drain the aqueous layer from step 3 into a beaker and cool in an ice bath. Carefully acidify with concentrated HCl until the solution is strongly acidic. The sulfonamide of the primary amine will precipitate. Filter the solid and hydrolyze it under acidic conditions to recover the primary amine.

Protocol 2: Fractional Vacuum Distillation

Principle: Compounds with different boiling points can be separated by carefully heating a mixture to a temperature where one component will vaporize while the other remains liquid. Under vacuum, the boiling points of high-boiling compounds are significantly reduced, preventing thermal degradation.[9][13]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, ensuring all glassware is free of cracks. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser for better separation. Grease all ground-glass joints lightly to ensure a good seal.[13]

  • Sample Preparation: Place the crude product in the distillation flask with a magnetic stir bar. Boiling stones are not effective under vacuum.[13]

  • Distillation:

    • Connect the apparatus to a vacuum trap and a vacuum pump or water aspirator.

    • Turn on the vacuum and allow the pressure to stabilize.

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Collect fractions as the vapor reaches the condenser and condenses. Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.

    • Collect separate fractions for the lower-boiling impurities (e.g., any remaining starting material) and the desired product. The higher-boiling, over-methylated product will remain in the distillation flask if the temperature is controlled properly.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds typically elute faster than more polar compounds.

Methodology:

  • Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin passing the mobile phase through the column. The separation can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the solvent).

    • The less polar 3,4-dichloro-N,N-dimethylaniline will elute first.

    • The desired product, this compound, will elute next.

    • The more polar starting material, 3,4-dichloroaniline, will elute last or require a more polar solvent mixture.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Preventing the formation of 3,3',4,4'-tetrachlorohydrazobenzene impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the 3,3',4,4'-tetrachlorohydrazobenzene (TCHB) impurity during chemical syntheses.

Troubleshooting Guide: Preventing 3,3',4,4'-Tetrachlorohydrazobenzene (TCHB) Formation

This guide addresses common issues encountered during the synthesis of 3,4-dichloroaniline (DCA) via the catalytic hydrogenation of 3,4-dichloronitrobenzene (DCNB), a process where TCHB is a known impurity.

Issue 1: Presence of TCHB detected in the final 3,4-dichloroaniline product.

  • Potential Cause: Incomplete reduction of 3,4-dichloronitrobenzene. The reaction may halt at the hydrazobenzene intermediate stage.

  • Troubleshooting Steps:

    • Introduce a High-Temperature Finishing Step: After the primary hydrogenation is complete (as determined by the consumption of hydrogen or analysis of the reaction mixture for the starting material), increase the reaction temperature to a range of 170-180°C.[1] Maintain this temperature under hydrogen pressure (e.g., 200 to 600 p.s.i.g.) for 30 minutes to 2 hours.[1] This higher temperature promotes the complete reduction of the TCHB intermediate to the desired 3,4-dichloroaniline.[1]

    • Optimize Reaction Time: If a finishing step is not feasible, extending the primary reaction time at a moderate temperature (e.g., 100°C) can also promote more complete reduction.[1] Monitor the reaction progress closely to avoid an increase in other impurities.

    • Ensure Catalyst Activity: Verify that the catalyst is not poisoned or deactivated. Use fresh, properly stored catalyst for each batch.[2] Catalyst poisons, such as sulfur compounds, can inhibit complete reduction.[2]

Issue 2: Formation of colored byproducts (e.g., azo and azoxy compounds) alongside TCHB.

  • Potential Cause: Side reactions of intermediates formed during incomplete reduction. Nitroso and hydroxylamine intermediates can condense to form colored impurities.[3]

  • Troubleshooting Steps:

    • Ensure Complete Reduction: The presence of these byproducts is a strong indicator of an incomplete reaction.[3] Implement the high-temperature finishing step as described above.

    • Control Reaction Temperature: Localized overheating can favor the formation of condensation byproducts. Ensure uniform heating and efficient stirring to maintain a consistent temperature throughout the reaction vessel.[3]

    • Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction.[2] Ensure the pressure is maintained within the recommended range for the specific catalyst and reactor system.[2]

Issue 3: Inconsistent results and varying levels of TCHB between batches.

  • Potential Cause: Variability in the quality of starting materials, reagents, or catalyst.

  • Troubleshooting Steps:

    • Standardize Material Quality: Use starting materials (3,4-dichloronitrobenzene), solvents, and catalysts from reliable sources with consistent purity specifications.[3]

    • Solvent Purity: Ensure that solvents are anhydrous and free from impurities that could interfere with the reaction or poison the catalyst.[3]

    • Catalyst Characterization: The choice of catalyst and its support can significantly impact selectivity. For instance, studies have shown that the dimension of the carbon support for platinum catalysts influences particle size and electronic properties, affecting catalytic performance.[4][5][6] Similarly, the pretreatment of activated carbon supports for palladium catalysts can affect particle size distribution and selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is 3,3',4,4'-tetrachlorohydrazobenzene (TCHB) and why is it a concern?

A1: 3,3',4,4'-Tetrachlorohydrazobenzene is an impurity that can form during the synthesis of 3,4-dichloroaniline and its derivatives.[1] It is considered a contaminant and is structurally related to other toxic compounds like tetrachloroazobenzene (TCAB), which are known to be potent chloracnegenic agents.[8] Therefore, its presence in the final product is undesirable.

Q2: What is the primary mechanism of TCHB formation?

A2: TCHB is an intermediate in the catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline. Its formation is a result of the incomplete reduction of the starting material.[1][2]

Q3: How can I monitor the formation of TCHB during the reaction?

A3: TCHB can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A historical method for quantifying TCHB involves its isolation by precipitation in a hydrochloric acid solution, followed by gravimetric analysis.[1]

Q4: Does the choice of catalyst affect TCHB formation?

A4: Yes, the choice of catalyst is critical. The catalyst's activity and selectivity determine the efficiency of the reduction of the nitro group to the amine without stopping at the hydrazo intermediate. Different catalysts and supports will have different performance characteristics. For example, platinum on a carbon nanotube (CNT) support has shown high conversion of 3,4-dichloronitrobenzene under mild conditions.[4][5][6]

Q5: Can reaction conditions other than temperature be optimized to prevent TCHB formation?

A5: Yes, besides temperature, other critical parameters include hydrogen pressure, catalyst selection and loading, and reaction time.[2] Maintaining adequate hydrogen pressure and ensuring efficient mixing are crucial for driving the reaction to completion and minimizing intermediates like TCHB.[2]

Data on Reaction Conditions and Catalyst Performance

The following table summarizes data from a comparative study on the performance of different platinum catalysts in the hydrogenation of 3,4-dichloronitrobenzene.

CatalystSupport MaterialReaction Time (min)Reaction Temperature (°C)3,4-DCNB Conversion (%)3,4-DCAN Selectivity (%)
Pt/ACActivated Carbon607065.278.3
Pt/GFGraphene607086.280.5
Pt/CNTCarbon Nanotube2070>99>99

Table adapted from a study on carbon-supported Pt catalysts.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene with a High-Temperature Finishing Step

This protocol is based on the principle of a two-stage temperature profile to minimize TCHB impurity.

Materials:

  • 3,4-dichloro-1-nitrobenzene

  • Platinum-on-carbon catalyst (e.g., 5% Pt/C)

  • Morpholine (dechlorination inhibitor, optional)[1]

  • Hydrogen gas

  • Suitable solvent (optional, the reaction can be run neat)

Equipment:

  • High-pressure autoclave equipped with a stirrer, heating mantle, temperature controller, and pressure gauge.

Procedure:

  • Charging the Reactor: Charge the autoclave with 3,4-dichloro-1-nitrobenzene, the Pt/C catalyst, and morpholine (if used).

  • Initial Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500 p.s.i.g.).[1] Heat the mixture to the initial reaction temperature (e.g., 100°C) with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the reaction by observing the uptake of hydrogen. The initial hydrogenation is considered complete when hydrogen uptake ceases or when analysis of a sample shows less than 0.2% of the starting nitro compound.[1]

  • High-Temperature Finishing Step: Once the initial hydrogenation is complete, increase the temperature of the reaction mixture to 170-180°C.[1]

  • Completion and Work-up: Maintain this temperature and the hydrogen pressure for 0.5 to 2 hours.[1] After this period, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting product is 3,4-dichloroaniline with a reduced TCHB content.

Protocol 2: Quantitative Analysis of TCHB by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantitative analysis of TCHB, which can be adapted and validated for specific laboratory conditions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: Determined by measuring the UV spectrum of a TCHB standard (a starting point would be around 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed TCHB standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the 3,4-dichloroaniline sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the TCHB standard against its concentration. Determine the concentration of TCHB in the sample by comparing its peak area to the calibration curve.

Visualizations

Formation_and_Prevention_of_TCHB cluster_synthesis Synthesis of 3,4-Dichloroaniline cluster_prevention Prevention Strategies 3,4-DCNB 3,4-Dichloronitrobenzene H2_Catalyst H2 / Catalyst (e.g., Pt/C) Incomplete_Reduction Incomplete Reduction H2_Catalyst->Incomplete_Reduction Suboptimal Conditions Complete_Reduction Complete Reduction H2_Catalyst->Complete_Reduction Optimal Conditions TCHB 3,3',4,4'-Tetrachlorohydrazobenzene (Impurity) Incomplete_Reduction->TCHB TCHB->Complete_Reduction Further Reduction DCA 3,4-Dichloroaniline (Product) Complete_Reduction->DCA High_Temp High-Temperature Finishing Step (170-180°C) High_Temp->Complete_Reduction Optimal_Catalyst Optimal Catalyst Selection Optimal_Catalyst->Complete_Reduction Control_Params Control Reaction Parameters (Pressure, Time) Control_Params->Complete_Reduction

Caption: Formation pathway of TCHB impurity and prevention strategies.

Troubleshooting_Workflow Start TCHB Detected in Product Check_Reduction Was the reduction complete? Start->Check_Reduction Implement_Finishing_Step Implement High-Temp Finishing Step (170-180°C) Check_Reduction->Implement_Finishing_Step No Check_Catalyst Is the catalyst active and selective? Check_Reduction->Check_Catalyst Yes Optimize_Conditions Optimize Reaction Time and H2 Pressure Implement_Finishing_Step->Optimize_Conditions Analyze_Product Re-analyze for TCHB Implement_Finishing_Step->Analyze_Product Use_Fresh_Catalyst Use fresh, high-quality catalyst Check_Catalyst->Use_Fresh_Catalyst No Consider_Catalyst_Support Evaluate different catalyst supports Check_Catalyst->Consider_Catalyst_Support Yes Use_Fresh_Catalyst->Analyze_Product Consider_Catalyst_Support->Analyze_Product

Caption: Troubleshooting workflow for addressing TCHB impurity.

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 3,4-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of 3,4-dichloronitrobenzene.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for catalyst activation and substrate conversion. 3. Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and the catalyst surface.1. Use a fresh batch of catalyst or reactivate the catalyst according to the supplier's protocol. 2. Gradually and cautiously increase the hydrogen pressure and/or temperature. Monitor the reaction closely for any changes. 3. Purify the 3,4-dichloronitrobenzene and ensure the use of high-purity, degassed solvents. 4. Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
High Levels of Dehalogenation (Formation of Chloroanilines and Aniline) 1. Inappropriate Catalyst Choice: Palladium-based catalysts can sometimes exhibit higher dehalogenation activity compared to platinum-based catalysts. 2. Harsh Reaction Conditions: High temperatures and hydrogen pressures can promote the cleavage of C-Cl bonds. 3. Prolonged Reaction Time: Extending the reaction time significantly after the complete conversion of the nitro group can lead to increased dehalogenation.1. Switch to a platinum-on-carbon (Pt/C) catalyst, which is often more selective for the hydrogenation of the nitro group in the presence of chlorine substituents. Iron-promoted platinum catalysts have also shown high selectivity.[1][2] 2. Operate at milder conditions, such as lower hydrogen pressures and temperatures.[3] 3. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC and stop the reaction as soon as the starting material is consumed.
Formation of Azoxy or Azo Byproducts 1. Incomplete Reduction: This can occur if the reaction is stopped prematurely or if there is insufficient hydrogen available at the catalyst surface. 2. Low Catalyst Loading: An insufficient amount of catalyst may lead to the accumulation of intermediates.1. Increase the hydrogen pressure or prolong the reaction time until complete conversion of the nitro group is observed. 2. Optimize the catalyst loading. A slight increase may be necessary to drive the reaction to completion.
Inconsistent Results or Poor Reproducibility 1. Variability in Catalyst Activity: Different batches of the same catalyst can have slight variations in activity. 2. Inconsistent Catalyst Loading: Inaccurate weighing of the catalyst will lead to variable results. 3. Leaks in the Hydrogenation Apparatus: A leak will result in a lower effective hydrogen pressure.1. Test each new batch of catalyst on a small scale to establish its baseline activity. 2. Ensure accurate and consistent weighing of the catalyst for each experiment. 3. Thoroughly check the reactor and all connections for leaks before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of 3,4-dichloronitrobenzene?

A1: The most commonly employed catalysts are noble metal catalysts, particularly platinum on carbon (Pt/C) and palladium on carbon (Pd/C).[3][4] Raney-type catalysts, such as Raney Nickel, are also used, often in the presence of a dechlorination inhibitor.[3]

Q2: What is the primary challenge in the hydrogenation of 3,4-dichloronitrobenzene?

A2: The main challenge is to selectively reduce the nitro group to an amine while minimizing the undesired side reaction of hydrodehalogenation, which is the cleavage of the carbon-chlorine bonds. This side reaction leads to the formation of byproducts such as monochloroanilines and aniline, reducing the yield and purity of the desired 3,4-dichloroaniline.[3]

Q3: How can I suppress the dehalogenation side reaction?

A3: Several strategies can be employed to minimize dehalogenation:

  • Catalyst Selection: Platinum-based catalysts, especially those modified with iron, generally exhibit higher selectivity and suppress dehalogenation more effectively than palladium-based catalysts.[1][2]

  • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, are known to reduce the extent of dehalogenation.[3]

  • Additives: The use of dechlorination inhibitors, such as morpholine or certain amino compounds, can effectively suppress the cleavage of C-Cl bonds.[1][5]

Q4: What is the effect of the solvent on this reaction?

A4: The choice of solvent can influence both the reaction rate and selectivity. Alcoholic solvents like methanol or ethanol are commonly used. The polarity of the solvent can affect the hydrogenation rate, but highly polar solvents might also increase dehalogenation. In some cases, solvent-free conditions with a robust catalyst like Pt/Fe3O4 have been shown to be highly selective.[2]

Q5: How does the catalyst support affect the reaction?

A5: The catalyst support can play a significant role in the performance of the catalyst. For Pt catalysts, the dimension of the carbon support has been shown to influence the particle size and electronic properties of the platinum species, which in turn affects the catalytic activity and selectivity. For instance, Pt supported on carbon nanotubes (CNT) has demonstrated superior performance compared to activated carbon (AC) under certain conditions.[5][6]

Data Presentation

Table 1: Comparison of Catalytic Performance for the Hydrogenation of 3,4-Dichloronitrobenzene

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (min)Conversion of 3,4-DCNB (%)Selectivity to 3,4-DCAN (%)Reference
PtActivated Carbon (AC)70160<20<65[5]
PtGraphene (GF)7016086.280.5[5]
PtCarbon Nanotube (CNT)5016099.795.5[5]
PtCarbon Nanotube (CNT)3016095.996.9[5]
2% PdActivated Carbon (EDTA-2Na pretreated)----up to 99.61[4][7]
Raney-Ni-80-1200.5-1.5->98>99 (with inhibitor)[3]

Note: Reaction conditions and results can vary based on the specific catalyst batch, substrate purity, and experimental setup.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is a general guideline for the selective hydrogenation of 3,4-dichloronitrobenzene using a Pt/C catalyst.

Materials:

  • 3,4-Dichloronitrobenzene

  • 5% Platinum on Carbon (Pt/C)

  • Methanol (or other suitable solvent)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

Equipment:

  • High-pressure autoclave or hydrogenation reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Filtration apparatus

Procedure:

  • Reactor Setup: In the hydrogenation reactor, place a magnetic stir bar. Add 3,4-dichloronitrobenzene and methanol (e.g., 10-20 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst (typically 1-5 mol% relative to the substrate).

  • Hydrogenation: Seal the reactor again and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1 MPa) and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 50°C).[5]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and handled with care.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3,4-dichloroaniline, which can be further purified by crystallization or distillation if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Reactor Setup: Substrate + Solvent inert Inerting with N₂ start->inert catalyst Catalyst Addition inert->catalyst hydrogenate Hydrogenation: Pressurize with H₂ Heat & Stir catalyst->hydrogenate monitor Reaction Monitoring (H₂ uptake, TLC/GC) hydrogenate->monitor cool_vent Cool & Vent H₂ monitor->cool_vent Reaction Complete purge_n2 Purge with N₂ cool_vent->purge_n2 filter Catalyst Filtration purge_n2->filter isolate Product Isolation filter->isolate end Pure 3,4-Dichloroaniline isolate->end

Caption: Experimental workflow for the catalytic hydrogenation of 3,4-dichloronitrobenzene.

troubleshooting_logic cluster_solutions_conversion Troubleshooting: Low Conversion cluster_solutions_selectivity Troubleshooting: Low Selectivity start Experiment Start check_conversion Check Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes sol_catalyst Check Catalyst Activity low_conversion->sol_catalyst sol_conditions Optimize Conditions (Temp, Pressure) low_conversion->sol_conditions sol_purity Check Reagent Purity low_conversion->sol_purity check_selectivity Check Selectivity good_conversion->check_selectivity high_selectivity High Selectivity (Desired Product) check_selectivity->high_selectivity Yes low_selectivity Low Selectivity (High Dehalogenation) check_selectivity->low_selectivity No sol_catalyst_type Change Catalyst (e.g., Pt/C) low_selectivity->sol_catalyst_type sol_mild_conditions Use Milder Conditions low_selectivity->sol_mild_conditions sol_inhibitor Add Inhibitor low_selectivity->sol_inhibitor

Caption: Troubleshooting logic for the hydrogenation of 3,4-dichloronitrobenzene.

References

Addressing discoloration of 3,4-Dichloro-N-methylaniline upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the discoloration of 3,4-Dichloro-N-methylaniline during storage.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the discoloration of this compound.

Problem: My this compound, which was initially a light-colored solid or liquid, has turned yellow, brown, or reddish-brown upon storage.

Initial Assessment Workflow

G Initial Troubleshooting Workflow cluster_storage Storage Conditions Assessment cluster_analysis Purity and Discoloration Analysis cluster_solution Potential Solutions A How was the sample stored? B Temperature A->B C Atmosphere A->C D Light Exposure A->D E Container Seal A->E F Assess the extent of discoloration A->F If stored G Visual Inspection F->G H UV-Vis Spectroscopy F->H I Determine Purity F->I Analyze J HPLC or GC-MS I->J K Can the discolored material be used? I->K Evaluate L Minor Discoloration (Use as is, if purity is acceptable) K->L M Significant Discoloration (Purification may be required) K->M N Future Prevention K->N Decide O Implement Optimal Storage N->O P Consider Use of Stabilizers N->P

Caption: A logical workflow for troubleshooting the discoloration of this compound.

Question & Answer Troubleshooting

Q1: What is causing the discoloration of my this compound?

A1: The discoloration of aromatic amines like this compound is primarily due to oxidation.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The nitrogen atom and the aromatic ring are susceptible to oxidation, leading to the formation of colored impurities. For the related compound 3,4-dichloroaniline, it is known to darken on exposure to light and air.[2]

Q2: My sample has slightly changed color. Can I still use it?

A2: A slight change in color does not necessarily mean the compound is unusable for your application. The key factor is the purity of the material. We recommend performing an analytical test, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the purity. If the purity is within the acceptable range for your experiment and the colored impurities are minor and not expected to interfere, you may be able to proceed.

Q3: The discoloration is significant. How can I purify my this compound?

A3: If the discoloration is significant and the purity has dropped, purification is necessary. Two common methods for purifying aromatic amines are:

  • Distillation: If the colored impurities are non-volatile or have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: This method leverages the basicity of the amine. The impure amine is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving many non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

Q4: How can I prevent my this compound from discoloring in the future?

A4: Proper storage is the most effective way to prevent discoloration. We recommend the following:

  • Temperature: Store at low temperatures, ideally refrigerated (2-8°C).

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or storing the container in a dark place.

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.

For long-term storage, consider the addition of an antioxidant. While specific data for this compound is limited, antioxidants used for other aromatic amines, such as substituted diphenylamines or phenothiazines, could be effective.[3][4][5]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of discoloration?

A: The primary mechanism is believed to be oxidation. The amine functionality can be oxidized to form nitroso and nitro compounds, and the aromatic ring can undergo oxidative coupling to form polymeric, colored byproducts. This process can be catalyzed by light and trace metal impurities.

Proposed Discoloration Pathway

G Proposed Oxidation Pathway of this compound A This compound (Colorless/Light-colored) B Oxidation (O2, Light, Heat) A->B C Oxidized Intermediates (e.g., Radicals, Nitroso compounds) B->C D Further Oxidation & Polymerization C->D E Colored Impurities (Yellow to Brown) D->E

Caption: A simplified diagram illustrating the proposed oxidation pathway leading to discoloration.

Q: Are there any recommended antioxidants for this compound?

A: While there is no universally recommended antioxidant specifically validated for this compound in the literature, compounds that are effective for other aromatic amines can be considered for investigation. These include:

  • Hindered Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT).

  • Aromatic Amine Antioxidants: Such as substituted diphenylamines or phenothiazines.[3][4][5]

  • Phosphite Antioxidants: These can act as secondary antioxidants.

The choice of antioxidant will depend on its compatibility with this compound and its suitability for the intended downstream application. We recommend starting with a very low concentration (e.g., 0.01-0.1% by weight) and conducting stability studies.

Q: How can I monitor the color and purity of my sample over time?

A: A combination of visual inspection and analytical techniques is recommended:

  • Visual Inspection: Regularly check for any changes in color.

  • UV-Vis Spectroscopy: This can provide a quantitative measure of color change by monitoring the absorbance at specific wavelengths in the visible spectrum.

  • HPLC/GC-MS: These techniques are ideal for quantifying the purity of the compound and identifying any degradation products.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Acid-Base Extraction

Objective: To remove colored, non-basic impurities from a discolored sample of this compound.

Materials:

  • Discolored this compound

  • Diethyl ether (or another suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in diethyl ether (approximately 10 mL of ether per 1 g of amine).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer. The colored impurities may remain in the upper organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous layers.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 5 M NaOH to the aqueous solution while stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.

  • Extract the regenerated amine with three portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solution on a rotary evaporator to obtain the purified this compound.

Protocol 2: Accelerated Stability Testing with Antioxidants

Objective: To evaluate the effectiveness of different antioxidants in preventing the discoloration of this compound under accelerated storage conditions.

Materials:

  • Purified this compound

  • Selected antioxidants (e.g., BHT, diphenylamine)

  • Small amber glass vials with screw caps

  • Oven set to a constant temperature (e.g., 40°C)

  • UV-Vis Spectrophotometer

  • HPLC system

Procedure:

  • Prepare stock solutions of the antioxidants in a suitable volatile solvent.

  • Add a known amount of the antioxidant solution to several vials to achieve the desired final concentration (e.g., 0.01%, 0.05%, 0.1% w/w) upon solvent evaporation.

  • Prepare a control set of vials with no antioxidant.

  • Gently evaporate the solvent from the vials.

  • Add a pre-weighed amount of purified this compound to each vial.

  • If the amine is a solid, gently melt it to ensure mixing with the antioxidant.

  • Blanket the headspace of each vial with nitrogen or argon before tightly sealing.

  • Place the vials in the 40°C oven.

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from each set for analysis.

  • Colorimetric Analysis: Dissolve a small, known amount of the sample in a suitable solvent (e.g., ethanol) and measure the absorbance at a specific wavelength (e.g., 400 nm) using a UV-Vis spectrophotometer.

  • Purity Analysis: Analyze the sample by HPLC to determine the purity and quantify any degradation products.

  • Compare the rate of discoloration and degradation between the control samples and the samples with antioxidants.

Data Presentation

Table 1: Purity of this compound with Different Antioxidants after 8 Weeks at 40°C (Hypothetical Data)

AntioxidantConcentration (% w/w)Initial Purity (%)Final Purity (%)
None (Control)099.595.2
BHT0.0599.598.8
Diphenylamine0.0599.599.1

Table 2: Colorimetric Analysis of this compound with Different Antioxidants after 8 Weeks at 40°C (Hypothetical Data)

AntioxidantConcentration (% w/w)Initial Absorbance @ 400 nmFinal Absorbance @ 400 nm
None (Control)00.0100.250
BHT0.050.0100.055
Diphenylamine0.050.0100.032

Workflow for Accelerated Stability Testing

G Accelerated Stability Testing Workflow A Prepare Samples (Control & with Antioxidants) B Store at Elevated Temperature (e.g., 40°C) A->B C Analyze at Time Points (0, 1, 2, 4, 8 weeks) B->C D UV-Vis Spectroscopy (Color Measurement) C->D E HPLC (Purity Analysis) C->E F Evaluate Antioxidant Efficacy D->F E->F G Select Optimal Stabilizer and Concentration F->G

Caption: A workflow diagram for conducting an accelerated stability study.

References

Technical Support Center: Selective N-Methylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-methylation of aromatic amines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help improve the selectivity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is selective mono-N-methylation of aromatic amines so challenging?

The primary challenge is preventing overmethylation to form the N,N-dimethylated tertiary amine. The mono-methylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the methylating agent. This leads to a mixture of mono- and di-methylated products, complicating purification and reducing the yield of the desired compound.[1] Traditional methylating agents like methyl iodide can also be toxic and generate significant waste.[2]

Q2: What are the main strategies to improve selectivity for mono-N-methylation?

Several strategies can be employed:

  • Choice of Methylating Agent: Using less reactive or "greener" methylating agents like dimethyl carbonate (DMC), methanol, or formic acid can offer better control compared to highly reactive agents like methyl iodide.[3][4][5]

  • Catalyst Systems: Utilizing specific homogeneous or heterogeneous catalysts can steer the reaction towards mono-methylation. Systems based on Ruthenium, Palladium, Copper, and zeolites have shown high selectivity.[6][7][8]

  • Reaction Conditions: Careful optimization of temperature, reaction time, and stoichiometry of reagents is crucial. For instance, lower temperatures and shorter reaction times may favor the mono-methylated product.

  • Protecting Groups: In complex syntheses, using a protecting group strategy can ensure only the desired nitrogen is methylated, though this adds extra steps to the synthetic route.

Q3: What are the advantages of using "green" methylating agents like methanol or dimethyl carbonate (DMC)?

Methanol and DMC are considered more environmentally benign alternatives to traditional reagents like methyl iodide or dimethyl sulfate. Methanol is inexpensive and the only byproduct in many catalytic cycles is water.[4] Dimethyl carbonate is also low-toxicity and can serve as both a reagent and a solvent, with reaction byproducts often being methanol and CO2.[3][9] These reagents, especially when paired with an effective catalyst, can provide high selectivity for mono-methylation.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your N-methylation experiments.

Problem 1: Significant amount of N,N-dimethylated byproduct is observed.

Potential CauseRecommended Solution
Overly Reactive Methylating Agent Switch from highly reactive agents (e.g., methyl iodide) to a milder one like dimethyl carbonate (DMC) or methanol in a catalytic system.[4][9]
High Reaction Temperature Lower the reaction temperature. Overmethylation is often more prevalent at elevated temperatures. Run a temperature screen (e.g., from 80°C to 120°C) to find the optimal balance between reaction rate and selectivity.[10]
Prolonged Reaction Time Monitor the reaction closely using TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed, before significant formation of the dimethylated product occurs.
Incorrect Stoichiometry Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent relative to the amine.
Catalyst Choice Some catalysts inherently favor mono-methylation. Consider using a selective heterogeneous catalyst like faujasite zeolites with DMC, which can provide >95% selectivity for the mono-methylated product.[9]

Problem 2: The reaction is slow or incomplete.

Potential CauseRecommended Solution
Low Reaction Temperature While high temperatures can cause overmethylation, a temperature that is too low will result in a sluggish or stalled reaction. Gradually increase the temperature in increments of 10°C.
Insufficient Catalyst Loading If using a catalyst, ensure the loading is adequate. For many palladium or ruthenium-catalyzed systems, a loading of 0.5-2 mol% is typical.[11]
Poor Reagent Purity Ensure all reagents, especially the amine, solvent, and methylating agent, are pure and dry (if the reaction is moisture-sensitive). Impurities can inhibit catalysts.
Inadequate Mixing For heterogeneous reactions, ensure vigorous stirring to overcome mass transfer limitations.
Base Incompatibility Many catalytic systems require a specific base (e.g., K₂CO₃, Cs₂CO₃, or an organic base) to function.[12] Ensure you are using the correct base as specified in the protocol for your chosen catalytic system.

Problem 3: Formation of unexpected side products.

Potential CauseRecommended Solution
Ring Methylation (Toluidine formation) This can occur under acidic conditions, particularly with zeolite catalysts, where the N-methylanilinium ion isomerizes.[13] Using basic conditions or a different catalyst system can prevent this side reaction.
N-Formylation When using formic acid or formaldehyde as the C1 source, N-formylation can sometimes be a competing reaction. Ensure the reducing conditions are sufficient to drive the reaction past the formamide intermediate.[14]
Carbamate Formation With dimethyl carbonate, the formation of an N-methylcarbamate intermediate can occur. The reaction conditions (temperature, base) must be sufficient to promote the subsequent methylation and decarboxylation to the desired amine.[15]

Data Presentation: Comparison of Selective N-Monomethylation Methods

The following tables summarize quantitative data for different catalytic systems used in the N-monomethylation of aniline as a model substrate.

Table 1: N-Monomethylation of Aniline using Methanol as a C1 Source

Catalyst SystemBaseTemp (°C)Time (h)Aniline Conv. (%)N-Methylaniline Selectivity (%)Reference
Pd/C (commercial)-1606>9993.4[7]
Ru(II)-DPEPhosCs₂CO₃12012>99>99[11]
Iridium(I)-NHCCs₂CO₃1105>30>99[12]
Skeletal CuZnAl-20049995[4]

Table 2: N-Monomethylation of Aniline using Alternative Methylating Agents

Methylating AgentCatalyst SystemTemp (°C)Time (h)Aniline Conv. (%)N-Methylaniline Selectivity (%)Reference
Dimethyl CarbonateKY Faujasite Zeolite1303.25>9999[9]
Dimethyl CarbonateCu-Zr Bimetallic NPs1804~90~91[10]
Methylboronic AcidCu(OAc)₂ / Pyridine1001698 (Yield)High (monomethylated)[8]
Formic Acid / DMSOFe(acac)₃1502491 (Yield)High (dimethylated)

Note: Yields and selectivities are highly substrate-dependent. Data for aniline is presented as a benchmark.

Key Experimental Protocols

Protocol 1: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst

This protocol is based on the highly selective method using a faujasite zeolite.[9]

  • Catalyst Activation: Place KY faujasite zeolite in a furnace and heat at 500°C overnight. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a stainless-steel autoclave equipped with a magnetic stir bar, add the aromatic amine (1.0 eq), activated KY zeolite (catalyst-to-amine weight ratio of 0.5:1), and dimethyl carbonate (which acts as both reagent and solvent, typically a large excess, e.g., 40 eq).

  • Reaction: Seal the autoclave and place it in a preheated oil bath at 130°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or TLC until the starting amine is fully consumed (typically 3-5 hours).

  • Workup: After cooling the reactor to room temperature, filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure to remove the excess DMC and solvent. The resulting crude product can be purified by flash column chromatography or distillation to yield the pure N-methylated aromatic amine.

Protocol 2: Reductive Amination using Formaldehyde and a Reducing Agent

This is a general procedure for reductive amination, a classic method for N-methylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 eq) and a suitable solvent (e.g., methanol or THF).

  • Imine Formation: Add an aqueous solution of formaldehyde (1.0-1.2 eq, 37 wt. %) to the stirred solution. If desired, a few drops of acetic acid can be added to catalyze imine formation.[16] Let the mixture stir at room temperature for 1 hour.

  • Reduction: Cool the mixture in an ice bath. Slowly add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, or until TLC/LCMS analysis indicates the reaction is complete.

  • Workup: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Basify the aqueous residue with NaOH solution (e.g., 1M) to pH > 10.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide the crude product, which can then be purified by column chromatography.

Visualizations

Overmethylation_Pathway A Primary Aromatic Amine (Ar-NH₂) B Mono-N-Methylated Amine (Ar-NHMe) (Desired Product) A->B + CH₃⁺ source C Di-N-Methylated Amine (Ar-NMe₂) (Byproduct) B->C + CH₃⁺ source (Often faster)

The reaction pathway showing desired mono-methylation and undesired overmethylation.

Experimental_Workflow Setup 1. Reaction Setup (Amine, Reagent, Catalyst, Solvent) Reaction 2. Reaction (Heating & Stirring) Setup->Reaction Monitor 3. Monitoring (TLC / GC / LC-MS) Reaction->Monitor Monitor->Reaction Continue Workup 4. Workup (Quenching & Extraction) Monitor->Workup Complete Purify 5. Purification (Chromatography / Distillation) Workup->Purify Analyze 6. Analysis (NMR / MS) Purify->Analyze

A general experimental workflow for a typical N-methylation reaction.

Troubleshooting_Tree Start Low Selectivity: Significant Overmethylation Q1 Is reaction temperature > 120°C? Start->Q1 A1_Yes Reduce Temperature to 80-100°C Q1->A1_Yes Yes Q2 Is reaction time > 12h? Q1->Q2 No A1_No No A2_Yes Reduce Time & Monitor Closely by GC/TLC Q2->A2_Yes Yes Q3 Using highly reactive reagent (e.g., MeI)? Q2->Q3 No A2_No No A3_Yes Switch to Milder Reagent (e.g., DMC, Methanol) Q3->A3_Yes Yes A3_No Consider Catalyst Change (e.g., Zeolites) Q3->A3_No No

A decision tree for troubleshooting overmethylation issues.

References

Overcoming incomplete conversion in 3,4-Dichloro-N-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3,4-Dichloro-N-methylaniline, with a specific focus on addressing incomplete conversion.

Troubleshooting Guide: Overcoming Incomplete Conversion

This guide addresses specific issues that may arise during the N-methylation of 3,4-dichloroaniline, leading to low yields or impure products.

Question: My reaction shows a significant amount of unreacted 3,4-dichloroaniline. What are the potential causes and how can I improve the conversion rate?

Answer:

Incomplete conversion in the N-methylation of 3,4-dichloroaniline is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and catalyst activity.

Potential Causes & Solutions:

  • Suboptimal Reagent Stoichiometry: The molar ratio of the methylating agent to the amine is critical. An insufficient amount of the methylating agent will naturally lead to unreacted starting material.

    • Solution: Increase the molar equivalents of the methylating agent (e.g., formic acid, dimethyl carbonate, methanol). It is common to use a moderate to large excess of the C1 source to drive the reaction to completion.

  • Low Reaction Temperature: The N-methylation of anilines, particularly deactivated ones like 3,4-dichloroaniline, often requires significant thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For methods involving formic acid, temperatures around 80-100°C are often employed.[1] Monitoring the reaction at different temperatures will help identify the optimal balance between reaction rate and side product formation.

  • Insufficient Reaction Time: Complex reactions may require extended periods to reach completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Extend the reaction time until no further consumption of the starting material is observed.

  • Catalyst Deactivation or Insufficient Loading: In catalytic processes, the catalyst's activity is paramount.

    • Solution: For catalytic reactions, ensure the catalyst is fresh and active. If catalyst deactivation is suspected, consider adding a fresh batch or increasing the initial catalyst loading. For instance, in transition-metal-catalyzed methylations, catalyst loadings of 0.5-1.0 mol% are a typical starting point.[2]

  • Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction kinetics can be severely hindered.

    • Solution: Select a solvent in which both 3,4-dichloroaniline and the other reagents are readily soluble at the reaction temperature. For some methylation procedures, THF has been shown to be an effective solvent.[3]

Question: I am observing the formation of a significant side product. How do I identify and minimize it?

Answer:

Side product formation can compete with the desired N-methylation, reducing the yield and complicating purification. The nature of the side product is highly dependent on the chosen synthetic route.

Common Side Products & Minimization Strategies:

  • Over-methylation (Formation of 3,4-Dichloro-N,N-dimethylaniline): This is a frequent issue, as the product, a secondary amine, can often be more nucleophilic than the starting primary amine, leading to a second methylation event.

    • Minimization: Carefully control the stoichiometry of the methylating agent. Using a minimal excess can favor mono-methylation. Some catalytic systems, particularly those using faujasites with dimethyl carbonate, have been reported to show high selectivity for mono-N-methylation of aromatic amines.[4]

  • N-Formylation (Formation of N-(3,4-dichlorophenyl)formamide): This is a common side reaction when using formic acid as the methylating agent, where the amine is acylated instead of alkylated.[3]

    • Minimization: This competing reaction can sometimes be suppressed by ensuring the reductive conditions of the reaction are sufficiently potent. For example, in Eschweiler-Clarke type reactions, ensuring an adequate amount of the reducing agent (often formic acid itself or another hydride source) is present is crucial.[1] The order of reagent addition may also play a role.

  • Dehalogenation: The chloro-substituents on the aromatic ring can be susceptible to reduction, especially under harsh catalytic hydrogenation conditions, leading to the formation of chloroanilines or aniline.

    • Minimization: Use milder reaction conditions (lower temperature and pressure). The choice of catalyst is also critical; certain catalysts are known to be less prone to inducing dehalogenation. Additives, such as morpholine in some hydrogenation reactions, can act as dechlorination inhibitors.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 3,4-dichloroaniline?

A1: Several methods are commonly employed for the N-methylation of anilines, which can be adapted for 3,4-dichloroaniline. These include:

  • Eschweiler-Clarke Reaction: This classic method uses a mixture of formic acid and formaldehyde. Formic acid serves as both the C1 source and the reducing agent.[1]

  • Reductive Amination with Methanol: Using methanol as the C1 source in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium complexes) and a base is a more modern and efficient approach.[2][6]

  • Alkylation with Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent. This reaction is often catalyzed by zeolites, such as faujasites, and can offer high selectivity for mono-methylation.[4][7]

Q2: How does the electronic nature of 3,4-dichloroaniline affect the N-methylation reaction?

A2: The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This reduces the electron density on the nitrogen atom, making the amine less nucleophilic compared to aniline. Consequently, 3,4-dichloroaniline is less reactive, and the N-methylation reaction may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve good conversion compared to its non-halogenated counterpart.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: To effectively monitor the consumption of the starting material and the formation of the product and byproducts, the following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of different components in the reaction mixture and allows for the identification of byproducts by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially for less volatile compounds. A method for detecting 3,4-dichloroaniline using HPLC-MS/MS has been described, which could be adapted for reaction monitoring.[8]

Data Presentation

The following table summarizes various catalytic systems and conditions reported for the N-methylation of anilines, which can serve as a starting point for optimizing the synthesis of this compound.

Catalyst SystemC1 SourceBase/AdditiveSolventTemp (°C)Time (h)Conversion/YieldReference
K₂HPO₄ / 18-crown-6Formic AcidPMHS (reductant)THF8012Good yields for aniline derivatives[3]
NHC–Ir(III) ComplexMethanolᵗBuOKNone12020>90% for aniline[6]
Ir(I) ComplexMethanolCs₂CO₃Methanol110-1505>90% conversion for aniline[2]
Na-exchanged Y faujasiteDimethyl Carbonate-Xylene130-Up to 95% selectivity for mono-methylation[4]
Sn-MFI Molecular SieveMethanol-Vapor Phase300-400-55% aniline conversion, 60% NMA selectivity[9]

Experimental Protocols

Representative Protocol for N-methylation using Formic Acid (Eschweiler-Clarke type)

This protocol is a representative example and may require optimization for the specific substrate and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq) and formaldehyde (as a 37% aqueous solution, 2-3 eq). The order of addition may need to be optimized.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_temp Temperature Issues cluster_time Time Issues cluster_catalyst Catalyst Issues start Problem: Incomplete Conversion check_reagents Check Reagent Stoichiometry start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp check_time Verify Reaction Time start->check_time check_catalyst Assess Catalyst (if applicable) start->check_catalyst reagent_low Insufficient Methylating Agent? check_reagents->reagent_low temp_low Temperature Too Low? check_temp->temp_low time_short Time Too Short? check_time->time_short catalyst_inactive Catalyst Inactive or Insufficient? check_catalyst->catalyst_inactive reagent_solution Solution: Increase Equivalents of Methylating Agent reagent_low->reagent_solution Yes end_point Re-run Experiment & Analyze Results reagent_solution->end_point temp_solution Solution: Increase Temperature (e.g., 80-100°C) temp_low->temp_solution Yes temp_solution->end_point time_solution Solution: Extend Reaction Time & Monitor by TLC/GC-MS time_short->time_solution Yes time_solution->end_point catalyst_solution Solution: Increase Loading or Use Fresh Catalyst catalyst_inactive->catalyst_solution Yes catalyst_solution->end_point Reaction_Pathway cluster_side_reactions Potential Side Reactions DCA 3,4-Dichloroaniline (Starting Material) Product This compound (Desired Product) DCA->Product Desired Reaction Formylation N-Formylation DCA->Formylation Competing Reaction MethylatingAgent Methylating Agent (e.g., HCOOH/CH₂O) MethylatingAgent->Product Overmethylation Over-methylation Product->Overmethylation Further Reaction SideProduct1 3,4-Dichloro-N,N-dimethylaniline Overmethylation->SideProduct1 SideProduct2 N-(3,4-dichlorophenyl)formamide Formylation->SideProduct2

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4-Dichloro-N-methylaniline and 3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A fundamental understanding of the physical properties of these isomers is essential before delving into their reactivity.

Property3,4-Dichloro-N-methylaniline3,5-dichloroaniline
CAS Number 40750-59-2[1][2]626-43-7[3][4][5]
Molecular Formula C₇H₇Cl₂N[1][6]C₆H₅Cl₂N[7]
Molecular Weight 176.04 g/mol [2][6]162.02 g/mol [3]
Appearance LiquidWhite to brown crystalline solid[5]
Boiling Point 150-152 °C at 15 mmHg[2]259-260 °C at 741 mmHg[3][5]
Melting Point Not readily available46-52 °C[3][5]
pKa of Conjugate Acid ~3.36 (Predicted)[2]2.37[3][4]

Reactivity Comparison: A Deep Dive

The reactivity of aniline derivatives is primarily governed by the electronic effects of substituents on the aromatic ring and the nitrogen atom, as well as steric hindrance around the reactive sites.

Basicity

The basicity of anilines, a measure of the availability of the nitrogen lone pair for protonation, is a key indicator of their nucleophilicity and overall reactivity. The pKa of the conjugate acid is inversely related to the basicity of the amine.

Based on the available data, This compound is predicted to be a stronger base than 3,5-dichloroaniline . The predicted pKa of the conjugate acid of this compound is approximately 3.36[2], while the experimental pKa for the conjugate acid of 3,5-dichloroaniline is 2.37[3][4].

This difference in basicity can be attributed to two main factors:

  • Electronic Effects of Chlorine Substituents: Chlorine atoms are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). In 3,5-dichloroaniline, the two chlorine atoms are meta to the amino group. At the meta position, the electron-withdrawing inductive effect dominates, significantly reducing the electron density on the nitrogen atom and thus its basicity. In 3,4-dichloroaniline, one chlorine is meta and the other is para to the amino group. The para chlorine can exert both -I and +R effects. While the inductive effect still deactivates the ring, the resonance effect can donate some electron density back to the ring, partially offsetting the withdrawal.

  • Effect of the N-methyl Group: The methyl group on the nitrogen of this compound is an electron-donating group through induction. This increases the electron density on the nitrogen atom, making it more basic compared to the unsubstituted amino group in 3,5-dichloroaniline.

Electrophilic_Substitution cluster_34 This compound cluster_35 3,5-dichloroaniline Electrophile Electrophile (E⁺) 34_Reactant This compound Electrophile->34_Reactant 35_Reactant 3,5-dichloroaniline Electrophile->35_Reactant 34_Product Ortho/Para Substitution Products 34_Reactant->34_Product 34_Reactivity More Reactive 34_Reactant->34_Reactivity 35_Product Ortho/Para Substitution Products 35_Reactant->35_Product 35_Reactivity Less Reactive 35_Reactant->35_Reactivity N_Acylation_Workflow Start Equimolar Mixture (3,4-DCMNA & 3,5-DCA) Step1 Add Limiting Acylating Agent Start->Step1 Step2 Quench Reaction & Workup Step1->Step2 Step3 Analyze Product Ratio (GC-MS/HPLC) Step2->Step3 End Relative Reactivity Data Step3->End

References

Comparative toxicity of monochloroaniline and dichloroaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Monochloroaniline and Dichloroaniline Isomers

This guide provides a detailed comparison of the toxicity of monochloroaniline and dichloroaniline isomers, intended for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from various toxicological studies.

Overview of Chloroanilines

Chloroanilines are a group of aromatic amines that serve as important intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and other industrial chemicals.[1][2][3] Due to their widespread use and potential for environmental release, understanding their toxicological profiles is crucial.[2][4] Toxicity can vary significantly between isomers depending on the number and position of chlorine atoms on the aniline ring. Generally, the addition of chlorine atoms tends to increase the toxicity.[5][6]

The primary toxic effects associated with exposure to chloroanilines include hematotoxicity, most notably methemoglobinemia, and nephrotoxicity.[1][2][7] These toxicities are often mediated by metabolic activation of the parent compounds.[2][8]

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for various monochloroaniline and dichloroaniline isomers.

Table 1: Acute Oral Toxicity of Monochloroaniline and Dichloroaniline Isomers in Rats
CompoundIsomerLD50 (mg/kg bw)SexStrainReference
Monochloroaniline o-Chloroaniline256 (Mouse)--[9]
m-Chloroaniline250 (Guinea Pig)--[10]
p-Chloroaniline---Data not specified
Dichloroaniline 2,3-Dichloroaniline940Male/FemaleSprague-Dawley[11]
2635MaleWistar[11]
2489FemaleWistar[11]
2,4-Dichloroaniline3110Male/FemaleWistar[11]
1600--[12]
2,5-Dichloroaniline---Data not available
2,6-Dichloroaniline---Data not available
3,4-Dichloroaniline570MaleWistar TNO W74[11]
880MaleWistar[11]
530FemaleWistar[11]
3,5-Dichloroaniline---Data not available
Table 2: Acute Inhalation and Dermal Toxicity
CompoundIsomerRouteSpeciesLC50/LD50Reference
Monochloroaniline m-ChloroanilineInhalationMouse550 mg/m³/4h[10]
o-ChloroanilineDermalCat222 mg/kg[9]
m-ChloroanilineDermalCat223 mg/kg[10]
Dichloroaniline 3,4-DichloroanilineInhalationRat3300 mg/m³/4h[11][13]
3,4-DichloroanilineDermalRabbit300 mg/kg[13]

Comparative Toxicity and Mechanism of Action

Hematotoxicity and Methemoglobinemia

The most prominent toxic effect of both monochloroanilines and dichloroanilines is hematotoxicity, manifesting as methemoglobinemia.[1][11][13] This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[8]

  • Monochloroanilines : A comparative study on the three isomers revealed a clear order of potency for inducing methemoglobinemia in both rats and mice: p-chloroaniline > m-chloroaniline > o-chloroaniline .[1] This hematotoxicity leads to secondary effects such as anemia and responsive changes in the bone marrow, liver, and spleen, including hemosiderin pigmentation and increased hematopoiesis.[1]

The underlying mechanism for methemoglobinemia involves the metabolic activation of chloroanilines, primarily through N-oxidation, to form phenylhydroxylamine and nitrosobenzene metabolites.[2][8] These metabolites can participate in a redox cycle, continuously oxidizing hemoglobin and generating reactive oxygen species.[2][8]

Caption: Metabolic activation of chloroanilines leading to methemoglobin formation.

Nephrotoxicity

Several dichloroaniline isomers have been identified as nephrotoxicants.[7][11]

  • Dichloroanilines : In vivo studies in Fischer 344 rats have established a clear order of decreasing nephrotoxic potential among the isomers: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA .[7][11] The most potent isomer, 3,5-DCA, induces renal damage characterized by proximal tubular necrosis.[7][14] The nephrotoxicity correlates with the lipophilic properties of the isomers.[7] In vitro studies suggest that metabolites of 3,5-DCA, such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB), are key mediators of this toxicity.[2]

Experimental Protocols

The toxicity data presented in this guide are derived from studies employing standardized and non-guideline toxicological testing methods.

Acute Oral Toxicity Testing
  • Objective : To determine the median lethal dose (LD50) following a single oral administration of the substance.

  • Methodology : Studies are often conducted in rodent models, such as Wistar or Sprague-Dawley rats, and NMRI or B6C3F1 mice, consistent with protocols similar to OECD Test Guideline 401.[1][11][13]

    • Animal Model : Groups of animals (typically 5-10 per sex per dose group) are used.

    • Administration : The test substance is administered as a single dose by oral gavage. The substance is often dissolved or suspended in a vehicle like polyethylene glycol, carboxymethylcellulose, or dilute hydrochloric acid.[1][11]

    • Dose Levels : A range of dose levels is used to elicit a spectrum of toxic effects, from no observed effect to mortality.

    • Observation : Animals are observed for clinical signs of toxicity (e.g., cyanosis, altered activity, convulsions) and mortality for a period of up to 14 days.[11]

    • Endpoint : The LD50 value is calculated statistically from the mortality data.

G cluster_obs Monitoring start Animal Acclimatization (e.g., Rats, Mice) dosing Single Oral Gavage (Test Substance + Vehicle) start->dosing observation Observation Period (Up to 14 days) dosing->observation data_collection Data Collection observation->data_collection analysis LD50 Calculation data_collection->analysis clinical_signs Clinical Signs of Toxicity data_collection->clinical_signs mortality Mortality data_collection->mortality

Caption: Workflow for a typical acute oral toxicity study.

In Vivo Nephrotoxicity Assessment
  • Objective : To evaluate the potential of a substance to cause kidney damage in a living organism.

  • Methodology : As described in studies on dichloroaniline isomers.[7]

    • Animal Model : Male Fischer 344 rats are commonly used.

    • Administration : A single intraperitoneal injection of the test compound (e.g., DCA isomer as a hydrochloride salt) is administered.

    • Monitoring : Renal function is monitored at 24 and 48 hours post-injection.

    • Endpoints :

      • Functional : Urine volume, proteinuria, hematuria, and blood urea nitrogen (BUN) concentrations are measured.

      • Biochemical : The ability of renal cortical slices (prepared post-mortem) to accumulate p-aminohippurate (PAH) is assessed as a measure of tubular secretory function.

      • Morphological : Histopathological examination of kidney tissue is performed to identify changes like tubular necrosis.[7]

Conclusion

The toxicity of chloroanilines is highly dependent on the isomeric form. For monochloroanilines, the position of the chlorine atom dictates the potency of hematotoxicity, with p-chloroaniline being the most potent.[1] For dichloroanilines, a key differentiator is nephrotoxicity, with the 3,5-DCA isomer exhibiting the highest potential for kidney damage.[7] The primary mechanism for the characteristic hematotoxicity of these compounds is metabolic activation to N-oxidized metabolites that drive methemoglobin formation.[2][8] This guide summarizes key comparative toxicity data and methodologies to aid researchers in understanding the toxicological profiles of these important industrial chemicals.

References

Ecotoxicological Impact of 3,4-Dichloro-N-methylaniline and Other Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicological effects of 3,4-Dichloro-N-methylaniline and other related aniline derivatives. Due to a lack of available experimental ecotoxicological data for this compound, this guide focuses on the well-documented impacts of its parent compound, 3,4-dichloroaniline (3,4-DCA), and other relevant aniline compounds. The information presented is intended to serve as a reference for environmental risk assessment and to inform the development of safer chemical alternatives.

Comparative Ecotoxicity Data

The following table summarizes the acute and chronic toxicity of selected aniline derivatives to key aquatic organisms representing different trophic levels: fish, invertebrates (crustaceans), and primary producers (algae). It is important to note that the toxicity of aniline derivatives can be significantly influenced by the type and position of substituent groups on the benzene ring.

ChemicalTest OrganismEndpointDurationValue (µg/L)Reference(s)
3,4-Dichloroaniline (3,4-DCA) Oncorhynchus mykiss (Rainbow Trout)LC5096 h1,800 - 9,000
Danio rerio (Zebrafish)LC5096 h7,150 - 12,900
Poecilia reticulata (Guppy)NOEC182 d< 2[1]
Daphnia magna (Water Flea)EC50 (immobilization)48 h100 - 17,400
EC50 (immobilization)48 h310 - 640[2]
NOEC (reproduction)15-21 d5 - 10
Pseudokirchneriella subcapitata (Green Algae)EC50 (growth inhibition)48-96 h2,200 - 6,800
NOEC (growth inhibition)72 h1,250[1]
Aniline Oreochromis mossambicus (Tilapia)LC5096 h69,400[3]
Moina micruraLC5096 h600[3]
Daphnia magnaBCF-74 - 590[4]
4-Chloroaniline (4-CA) Scenedesmus obliquus (Green Algae)EC50 (growth inhibition)96 h7,940[5]
Chlorella pyrenoidosa (Green Algae)EC50 (growth inhibition)72 h8,440[5]
Daphnia magnaEC50 (immobilization)48 h310 - 226,000[5]
3,5-Dichloroaniline Aliivibrio fischeri (Bacteria)EC50-13,000 - 403,000
Daphnia magnaEC50-130 - 15,200
This compound ---No data available-

LC50: The concentration of a chemical which kills 50% of a test population. EC50: The concentration of a chemical which causes a defined effect in 50% of a test population. NOEC: No Observed Effect Concentration. The highest tested concentration at which no statistically significant effect is observed. BCF: Bioconcentration Factor.

Discussion on this compound

While direct experimental data on the ecotoxicity of this compound is not available in the reviewed literature, its structural similarity to 3,4-dichloroaniline allows for some informed predictions. The addition of a methyl group to the nitrogen atom (N-methylation) can alter the physicochemical properties of the molecule, which in turn influences its environmental fate and toxicity.

N-methylation generally increases the lipophilicity of a compound, which could lead to a higher potential for bioaccumulation in organisms. Increased lipophilicity often correlates with increased toxicity, as the compound can more readily partition into biological membranes. However, the metabolic fate of this compound would be a critical determinant of its ultimate toxicity. Metabolism could either detoxify the compound or, in some cases, lead to the formation of more toxic metabolites. Further experimental investigation is crucial to accurately characterize the ecotoxicological profile of this compound.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the lethal concentration (LC50) of a substance on fish over a 96-hour exposure period.

  • Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the concentration at which a substance immobilizes 50% of the tested Daphnia (EC50) after a 48-hour exposure.

  • Test Organism: Daphnia magna is the most frequently used species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours. Immobilization (the inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated at 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to a series of test substance concentrations. The growth of the algae is measured over 72 hours and compared to a control group.

  • Endpoint: The EC50 for growth inhibition is determined.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis range_finding Range-Finding Test definitive_test_prep Definitive Test Preparation (Concentration Selection) range_finding->definitive_test_prep fish Fish (OECD 203) 96h Exposure definitive_test_prep->fish daphnia Daphnia (OECD 202) 48h Exposure definitive_test_prep->daphnia algae Algae (OECD 201) 72h Exposure definitive_test_prep->algae stock_solution Stock Solution Preparation stock_solution->range_finding data_collection Data Collection (Mortality, Immobilization, Growth) fish->data_collection daphnia->data_collection algae->data_collection lc50_calc LC50 Calculation data_collection->lc50_calc ec50_calc EC50 Calculation data_collection->ec50_calc statistical_analysis Statistical Analysis lc50_calc->statistical_analysis ec50_calc->statistical_analysis noec_loec NOEC/LOEC Determination report Final Report noec_loec->report statistical_analysis->noec_loec G cluster_cellular_damage Cellular Damage cluster_downstream Downstream Effects aniline Aniline Exposure metabolism Metabolic Activation (e.g., to Phenylhydroxylamine) aniline->metabolism methemoglobin Methemoglobin Formation metabolism->methemoglobin ros Reactive Oxygen Species (ROS) Generation metabolism->ros impaired_o2 Impaired O2 Transport methemoglobin->impaired_o2 oxidative_stress Oxidative Stress ros->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation dna_damage DNA Damage oxidative_stress->dna_damage protein_oxidation Protein Oxidation oxidative_stress->protein_oxidation hemolysis Hemolysis oxidative_stress->hemolysis organ_damage Organ Damage (e.g., Spleen, Liver) hemolysis->organ_damage tissue_hypoxia Tissue Hypoxia impaired_o2->tissue_hypoxia tissue_hypoxia->organ_damage

References

A Comparative Guide to Alternative Reagents for the Synthesis of N-methylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group to the nitrogen atom of anilines is a fundamental transformation in organic synthesis, yielding products that are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. While traditional methods often rely on hazardous reagents like methyl halides and dimethyl sulfate, a growing emphasis on green chemistry and process safety has spurred the development of safer and more efficient alternatives. This guide provides an objective comparison of the performance of several key alternative reagents for the N-methylation of anilines, supported by experimental data and detailed protocols.

Performance Comparison of N-Methylating Agents

The selection of a suitable methylating agent and reaction conditions is critical for achieving high yields and selectivity, particularly for controlling the degree of methylation (mono- vs. di-methylation). The following table summarizes the performance of prominent alternative reagents based on published experimental data.

Methylating AgentCatalyst/Co-reagentTypical Reaction ConditionsAniline SubstrateYield (%) of N-methylanilineSelectivity (Mono-/Di-)Reference
Methanol (CH₃OH) Cyclometalated Ruthenium Complex60 °C, 22 h, NaOH (0.1 equiv)Aniline88High for mono[1]
(DPEPhos)RuCl₂PPh₃130 °C, 12 h, Cs₂CO₃ (0.5 equiv)4-Chloroaniline96High for mono[2][3]
Iridium(I) NHC Complex110 °C, 5 h, Cs₂CO₃ (50 mol%)Aniline>99Complete for mono[4]
Dimethyl Carbonate (DMC) NaY Faujasite (Zeolite)120-150 °C, in autoclave4-Nitroaniline9398:2[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)250 °C, 12 min, in continuous flow4-Chloroaniline88High for mono[6]
Onium SaltsOptimized conditionsAniline99.8 (for N,N-dimethylaniline)High for di[7]
Formaldehyde (CH₂O) None (Transition metal-free)130 °C, in toluene, K₂CO₃ (0.2 equiv)N-methylaniline74 (for N,N-dimethylaniline)N/A[8]
Zinc dustAqueous medium, pH dependentAnilineNot specifiedSelective mono or di[9]
Formic Acid (HCOOH) K₂HPO₄, PMHSNot specifiedN-methylanilineNot specifiedN/A[10]
Trimethyloxonium Tetrafluoroborate NoneRoom temperature in CH₂Cl₂General nucleophilesWidely applicableHigh[11][12]

Reaction Pathways and Experimental Workflow

The synthesis of N-methylated anilines can proceed through various mechanisms depending on the chosen reagent. A generalized reaction scheme is depicted below, followed by a typical experimental workflow for these syntheses.

General_Reaction_Pathway Aniline Aniline (Ar-NH2) Intermediate Intermediate (e.g., Imine, Carbamate) Aniline->Intermediate Reaction Methylating_Agent Methylating Agent (e.g., CH3OH, DMC, CH2O) Methylating_Agent->Intermediate Catalyst Catalyst / Co-reagent Catalyst->Intermediate N_Methylaniline N-Methylaniline (Ar-NHCH3) Intermediate->N_Methylaniline Reduction or Rearrangement NN_Dimethylaniline N,N-Dimethylaniline (Ar-N(CH3)2) N_Methylaniline->NN_Dimethylaniline Further Methylation

Caption: Generalized reaction pathway for the N-methylation of anilines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Assemble Reagents (Aniline, Methylating Agent, Catalyst, Solvent) Vessel 2. Charge Reaction Vessel Reagents->Vessel Atmosphere 3. Establish Inert Atmosphere (if required) Vessel->Atmosphere Heating 4. Heat to Reaction Temperature Atmosphere->Heating Stirring 5. Stir for Designated Time Heating->Stirring Monitoring 6. Monitor Reaction Progress (TLC, GC, etc.) Stirring->Monitoring Quenching 7. Quench Reaction Monitoring->Quenching Extraction 8. Extraction Quenching->Extraction Drying 9. Dry Organic Layer Extraction->Drying Purification 10. Purify by Chromatography or Distillation Drying->Purification

Caption: A typical experimental workflow for the synthesis of N-methylated anilines.

Detailed Experimental Protocols

N-Methylation using Methanol with a Ruthenium Catalyst[1]

Materials:

  • Aniline (1.0 mmol)

  • Cyclometalated Ruthenium catalyst (0.02 mmol)

  • Sodium hydroxide (NaOH) (0.1 mmol)

  • Methanol (MeOH) (0.5 mL)

Procedure:

  • To a reaction vessel, add aniline, the ruthenium catalyst, and sodium hydroxide.

  • Add methanol as the solvent and methylating agent.

  • Seal the vessel and heat the reaction mixture at 60 °C for 22 hours with stirring.

  • After cooling to room temperature, the reaction mixture is analyzed by gas chromatography (GC) to determine the yield.

  • For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Selective N-Monomethylation using Dimethyl Carbonate in Continuous Flow[6]

Materials:

  • 4-Chloroaniline (2 M in N-methyl-2-pyrrolidone, NMP)

  • Dimethyl carbonate (DMC) (6 M in NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 M in NMP)

Procedure:

  • The solutions of 4-chloroaniline, DMC, and DBU are pumped into a T-mixer and then passed through a 10 mL stainless steel reactor coil.

  • The reactor is maintained at 250 °C with a back-pressure regulator set to maintain a pressure that keeps the solvent in the liquid phase.

  • The flow rate is adjusted to achieve a residence time of 12 minutes.

  • The output from the reactor is collected after the system has reached a steady state.

  • The yield of N-methyl-4-chloroaniline is determined by GC analysis using an internal standard.

N,N-Dimethylation using Formaldehyde (Transition Metal-Free)[8]

Materials:

  • N-methylaniline (1.0 mmol)

  • Formaldehyde (37% w/w aqueous solution, 10 equiv.)

  • Potassium carbonate (K₂CO₃) (0.2 equiv.)

  • Toluene (solvent)

Procedure:

  • In a reaction tube, combine N-methylaniline, potassium carbonate, and toluene.

  • Add the formaldehyde solution to the mixture.

  • Seal the tube and heat the reaction mixture to 130 °C under an argon atmosphere.

  • After the reaction is complete (monitored by GC), cool the mixture to room temperature.

  • The yield of N,N-dimethylaniline is determined by GC analysis using an internal standard.

Concluding Remarks

The choice of an appropriate reagent for the N-methylation of anilines depends on several factors, including the desired product (mono- vs. di-methylated), the substrate's functional group tolerance, and considerations of cost, safety, and environmental impact.

  • Methanol offers an economical and atom-efficient route, particularly when coupled with highly active and selective transition metal catalysts.[1][2][3][13][14]

  • Dimethyl carbonate (DMC) is an excellent "green" alternative, being non-toxic and biodegradable.[5][6][15][16] It can provide high selectivity for mono-methylation, especially when used with zeolite catalysts or in continuous flow systems.[5][6][15]

  • Formaldehyde , often used in reductive amination protocols like the Eschweiler-Clarke reaction, is a cost-effective C1 source.[8][17][18] Transition metal-free methods using formaldehyde are also available.[8][17][18]

  • Trimethyloxonium tetrafluoroborate is a powerful methylating agent suitable for a wide range of substrates, including those that are less nucleophilic, and reactions can often be performed under mild conditions.[11][12]

Researchers and process chemists are encouraged to consider these alternatives to traditional methylating agents to develop safer, more sustainable, and efficient syntheses of N-methylated anilines.

References

A Comparative Guide to the Validation of HPLC and GC-MS for 3,4-Dichloro-N-methylaniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,4-Dichloro-N-methylaniline. The validation data and experimental protocols presented are based on studies of the closely related and structurally similar compound, 3,4-dichloroaniline (3,4-DCA), due to the limited availability of specific validation literature for this compound. The analytical principles and expected performance characteristics are highly transferable between these two molecules.

Executive Summary

Both HPLC and GC-MS are powerful analytical techniques capable of the sensitive and accurate quantification of this compound. The choice between the two methods often depends on the specific application, sample matrix, required sensitivity, and available instrumentation.

  • HPLC-MS/MS is highly sensitive and specific, particularly suitable for complex matrices and for compounds that are thermally labile or non-volatile. It often requires minimal sample preparation, such as simple dilution and filtration, especially when using techniques like online solid-phase extraction.

  • GC-MS offers excellent separation efficiency and is a robust technique for volatile and thermally stable compounds. For aniline derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance. GC-MS is a well-established method with extensive libraries for compound identification.

Quantitative Performance Data Comparison

The following table summarizes the typical validation parameters for the analysis of 3,4-dichloroaniline, which can be considered indicative for this compound.

Validation ParameterHPLC-MS/MSGC-MS
Linearity (R²) > 0.996[1]> 0.99 (for similar compounds)[2]
Limit of Detection (LOD) 0.6 µg/kg (in chives)[1], 0.0394 µg/L (in drinking water)[3]Typically in the low µg/L to ng/L range, depending on the specific method and detector.
Limit of Quantitation (LOQ) 2.0 µg/kg (in chives)[1], 0.1 µg/L (in water)[3]Generally in the µg/L range. For some aniline derivatives, LOQs between 0.01 and 0.05 µg/L have been reported with GC/MS-MS[4].
Accuracy (Recovery) 75.3–86.0% (in chives)[1]Typically in the range of 80-110%.
Precision (RSD) 2.1–8.5% (in chives)[1]Generally < 15-20%.

Experimental Protocols

HPLC-MS/MS Method for 3,4-dichloroaniline Analysis

This protocol is adapted from a validated method for the analysis of 3,4-DCA in a food matrix.[1]

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. This typically involves:

    • Homogenization of the sample.

    • Extraction with acetonitrile.

    • Salting out with magnesium sulfate and sodium chloride.

    • Centrifugation to separate the layers.

    • Cleanup of the supernatant using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences.

    • The final extract is filtered and injected into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0 mm) is commonly used.[3]

    • Mobile Phase: A gradient elution with water (containing a modifier like 0.1% acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is typical.[3]

    • Flow Rate: Approximately 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aniline compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for the analyte. For 3,4-DCA, a common transition is m/z 162.0 -> 127.0 for quantification.[3]

GC-MS Method for Aniline Derivative Analysis

This protocol is a general representation for the analysis of aniline derivatives.[4]

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction (LLE) with a suitable solvent like toluene or dichloromethane is a common approach.

    • Derivatization (if necessary): For some aniline compounds, derivatization (e.g., acetylation or silylation) may be required to improve their volatility and thermal stability for GC analysis. However, for many chloroanilines, direct analysis is possible.

    • Concentration: The extract is often concentrated under a gentle stream of nitrogen to achieve the desired sensitivity.

    • The final extract is reconstituted in a suitable solvent for injection.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or ZB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is frequently used.[4]

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[4]

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping to 150°C, and then to 280°C.[4]

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (with GC-MS/MS) provides higher sensitivity and selectivity for quantification.

Visualizing the Workflow and Principles

The following diagrams illustrate the general method validation workflow and a comparison of the fundamental principles of HPLC and GC-MS.

Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Validation cluster_Doc Documentation Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC or GC-MS) Define_Purpose->Select_Method Optimize_Params Optimize Parameters (e.g., mobile phase, temperature) Select_Method->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure Validation_Report->SOP

Caption: General workflow for analytical method validation.

HPLC_vs_GCMS_Principles cluster_HPLC HPLC Principle cluster_GCMS GC-MS Principle HPLC_Sample Liquid Sample HPLC_Mobile Liquid Mobile Phase HPLC_Sample->HPLC_Mobile HPLC_Column Stationary Phase (Column) HPLC_Mobile->HPLC_Column HPLC_Sep Separation based on Partitioning/Adsorption HPLC_Column->HPLC_Sep HPLC_Detect Detection (e.g., MS) HPLC_Sep->HPLC_Detect GC_Sample Volatile Sample GC_Mobile Inert Gas Mobile Phase GC_Sample->GC_Mobile GC_Column Stationary Phase (Capillary Column) GC_Mobile->GC_Column GC_Sep Separation based on Boiling Point/Polarity GC_Column->GC_Sep GC_Detect Detection (MS) GC_Sep->GC_Detect

Caption: Fundamental principles of HPLC and GC-MS.

Conclusion

The selection of either HPLC-MS/MS or GC-MS for the analysis of this compound will be dictated by the specific requirements of the study.

  • For high-throughput analysis of complex samples with minimal sample preparation and for thermally sensitive compounds, HPLC-MS/MS is often the preferred method. Its high sensitivity and selectivity make it ideal for trace-level quantification in challenging matrices.

  • For routine analysis of less complex samples where the analyte is known to be volatile and thermally stable, GC-MS provides a robust and reliable alternative. It is a cost-effective and highly efficient separation technique.

Ultimately, both techniques, when properly validated, can provide accurate and precise data for the determination of this compound in various samples. It is recommended to perform a thorough method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.

References

A Comparative Guide to Catalysts in the Synthesis of 3,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3,4-dichloroaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals, is of paramount importance. The primary route to this compound is the catalytic hydrogenation of 3,4-dichloronitrobenzene. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides an objective comparison of the performance of different catalysts—platinum, palladium, nickel, and copper-based systems—supported by experimental data to facilitate informed catalyst selection.

The catalytic hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline is a process where catalyst performance is measured by several key metrics: conversion, selectivity, and stability. High conversion of the starting material is desirable, but it is the selectivity towards the target aniline and the suppression of side reactions, particularly dehalogenation, that are often the most significant challenges.

Performance Comparison of Catalysts

The selection of a suitable catalyst for the synthesis of 3,4-dichloroaniline involves a trade-off between activity, selectivity, cost, and catalyst stability. Noble metals like platinum and palladium generally exhibit high activity, while base metals such as nickel and copper offer a more cost-effective alternative. The following table summarizes the performance of various catalytic systems based on available data.

Catalyst SystemSupportConversion (%)Selectivity to 3,4-DCA (%)Key Reaction ConditionsNoteworthy Observations
Platinum-based
PlatinumCarbon Nanotubes (CNT)>99~9880°C, 1 MPa H₂, 2hSuperior performance attributed to smaller, electron-deficient Pt particles on the 1D support.
PlatinumGraphene (GF)~95~9780°C, 1 MPa H₂, 2hHigh activity and selectivity, though slightly lower than Pt/CNT.
PlatinumActivated Carbon (AC)~80~9680°C, 1 MPa H₂, 2hLower activity compared to CNT and GF supported platinum.
Palladium-based
PalladiumModified Activated Carbon>9999.61Not specifiedPre-treatment of the carbon support with EDTA-2Na leads to high selectivity without the need for inhibitors.[1]
Nickel-based
Pre-coked NickelAlumina (Al₂O₃)~95>98200°C, H₂ flowThe pre-coking strategy enhances catalyst stability by reducing chlorine retention on the active sites.[2]
Copper-based
Copper NanoparticlesCelite>99 (for nitrobenzene)High (for aniline)130°C, Transfer hydrogenationData is for the transfer hydrogenation of nitrobenzene; specific performance for 3,4-dichloronitrobenzene may vary. High conversion was achieved.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are representative experimental protocols for the synthesis of 3,4-dichloroaniline using different catalytic systems.

Platinum-Catalyzed Hydrogenation

Catalyst: Platinum on Carbon Nanotubes (Pt/CNT)

Procedure:

  • A high-pressure stainless-steel autoclave is charged with 3,4-dichloronitrobenzene and the Pt/CNT catalyst in a suitable solvent such as ethanol.

  • The autoclave is sealed, and the air is purged by flushing with nitrogen gas, followed by flushing with hydrogen gas.

  • The reaction mixture is heated to 80°C and pressurized with hydrogen to 1 MPa.

  • The reaction is stirred vigorously for 2 hours, maintaining the temperature and pressure.

  • After the reaction, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

  • The catalyst is separated from the reaction mixture by filtration.

  • The filtrate is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 3,4-dichloronitrobenzene and the selectivity to 3,4-dichloroaniline.

Palladium-Catalyzed Hydrogenation

Catalyst: Palladium on Activated Carbon (Pd/C)

Procedure:

  • A stirred autoclave is charged with 3,4-dichloronitrobenzene, the Pd/C catalyst, and a solvent (e.g., methanol or isopropanol).

  • The reactor is purged first with nitrogen and then with hydrogen.

  • The mixture is heated to the desired temperature (e.g., 100-120°C) and pressurized with hydrogen (e.g., 1-2 MPa).

  • The reaction is monitored by hydrogen uptake or by sampling and analyzing the reaction mixture.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is filtered off, and the product is isolated from the solvent, typically by distillation.

Nickel-Catalyzed Hydrogenation

Catalyst: Pre-coked Nickel on Alumina (Ni-coke/Al₂O₃)

Procedure:

  • The pre-coked nickel catalyst is loaded into a fixed-bed reactor.

  • A solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent is continuously fed into the reactor along with a stream of hydrogen gas.[2]

  • The reactor is maintained at a temperature of 200°C.[2]

  • The effluent from the reactor is collected and analyzed to determine the conversion and selectivity to 3,4-dichloroaniline.[2]

  • This continuous flow process allows for enhanced catalyst stability over time.[2]

Copper-Catalyzed Transfer Hydrogenation

Catalyst: Copper Nanoparticles on Celite (CuNPs/Celite)

Procedure:

  • In a round-bottom flask, the nitroaromatic substrate (e.g., nitrobenzene), a hydrogen donor (e.g., glycerol or ethylene glycol), a base (e.g., KOH), and the CuNPs/Celite catalyst are combined.[3]

  • The mixture is heated to 130°C with vigorous stirring.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.[3]

  • After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[3]

  • The product is then isolated from the reaction mixture. It is important to note that this is a general protocol for nitroarene reduction and would require optimization for 3,4-dichloronitrobenzene.[3]

Visualizing the Workflow and Catalyst Comparison

To better understand the experimental process and the relationships between different catalytic systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Reactant Reactant Reactor Reactor Reactant->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Heating Heating Pressurizing Pressurizing Heating->Pressurizing Stirring Stirring Pressurizing->Stirring Cooling Cooling Stirring->Cooling Filtration Filtration Cooling->Filtration Analysis Analysis Filtration->Analysis Product Product Analysis->Product Catalyst_Comparison cluster_catalysts Catalyst Families 3,4-Dichloroaniline Synthesis 3,4-Dichloroaniline Synthesis Noble Metals Noble Metals 3,4-Dichloroaniline Synthesis->Noble Metals Base Metals Base Metals 3,4-Dichloroaniline Synthesis->Base Metals Platinum Platinum Noble Metals->Platinum Palladium Palladium Noble Metals->Palladium Nickel Nickel Base Metals->Nickel Copper Copper Base Metals->Copper High Activity\nHigh Selectivity\nHigher Cost High Activity High Selectivity Higher Cost Platinum->High Activity\nHigh Selectivity\nHigher Cost High Activity\nExcellent Selectivity\nCost-effective Noble Metal High Activity Excellent Selectivity Cost-effective Noble Metal Palladium->High Activity\nExcellent Selectivity\nCost-effective Noble Metal Good Activity\nGood Selectivity\nLower Cost\nStability can be an issue Good Activity Good Selectivity Lower Cost Stability can be an issue Nickel->Good Activity\nGood Selectivity\nLower Cost\nStability can be an issue Moderate Activity\nPotential for Transfer Hydrogenation\nLowest Cost Moderate Activity Potential for Transfer Hydrogenation Lowest Cost Copper->Moderate Activity\nPotential for Transfer Hydrogenation\nLowest Cost

References

The Criticality of the 3,4-Dichloroaniline Precursor in Propanil's Herbicidal Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a direct comparison of the herbicidal efficacy of propanil derived from a range of different aniline precursors is not prevalent in scientific literature, the established industrial synthesis exclusively utilizes 3,4-dichloroaniline. This specificity underscores the critical role of the 3,4-dichloro substitution on the aniline ring for propanil's potent herbicidal activity. This guide will delve into the structure-activity relationship of propanil, explaining why 3,4-dichloroaniline is the precursor of choice and how alterations to this structure would likely diminish its weed-killing capabilities.

Propanil, a widely used post-emergence herbicide, is synthesized through the acylation of 3,4-dichloroaniline with propanoyl chloride.[1] Its primary mode of action is the inhibition of photosynthesis in susceptible weeds.[1][2] This is achieved by binding to the D1 protein in Photosystem II (PSII), blocking the electron transport chain and halting the plant's ability to fix carbon dioxide, ultimately leading to cell death.[3][4]

The Decisive Role of the 3,4-Dichloro Substituents

The herbicidal activity of propanil is intrinsically linked to its molecular structure, which is dictated by its aniline precursor. The presence and specific positioning of the two chlorine atoms on the phenyl ring are paramount for its effective binding to the target site within the plant's photosynthetic apparatus.

Historical patent data reveals that propanil exhibits "unusual and valuable herbicidal activity," which was found to be surprising because "related compounds possess little or no herbicidal efficiency."[1] This suggests that even minor modifications to the aniline precursor, such as altering the position or number of chlorine atoms, could significantly reduce or eliminate its herbicidal properties.

The 3,4-dichloro substitution pattern on the aniline ring is crucial for several reasons:

  • Precise Fit: The size, shape, and electronic configuration of the propanil molecule, conferred by the 3,4-dichloroaniline precursor, allow for a precise fit into a specific binding niche on the D1 protein of Photosystem II.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the electronic distribution of the entire molecule, which is critical for the non-covalent interactions (such as hydrogen bonding and van der Waals forces) that hold the herbicide in place at its target site.

  • Hydrophobicity: The chlorine atoms contribute to the overall hydrophobicity of the propanil molecule, which can influence its movement across plant cell membranes to reach the chloroplasts where photosynthesis occurs.

Standard Synthesis of Propanil

The industrial synthesis of propanil is a well-established process that begins with the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene. This intermediate is then hydrogenated to yield the key precursor, 3,4-dichloroaniline. The final step involves the acylation of 3,4-dichloroaniline with propanoyl chloride to produce propanil.[1]

Below is a diagram illustrating the synthesis pathway of propanil from its aniline precursor.

propanil_synthesis cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 3_4_dichloroaniline 3,4-Dichloroaniline acylation Acylation 3_4_dichloroaniline->acylation propanoyl_chloride Propanoyl Chloride propanoyl_chloride->acylation propanil Propanil acylation->propanil

Figure 1. Synthesis of Propanil from 3,4-Dichloroaniline.

The Mode of Action: A Lock and Key Mechanism

Propanil's herbicidal activity is a classic example of a "lock and key" mechanism at the molecular level. The D1 protein in Photosystem II acts as the "lock," and the propanil molecule is the "key."

The logical relationship for propanil's herbicidal action is depicted in the following diagram.

propanil_moa Propanil Propanil Binding Binding to D1 Protein Propanil->Binding D1_Protein D1 Protein in Photosystem II D1_Protein->Binding ETC_Block Electron Transport Chain Blocked Binding->ETC_Block Photosynthesis_Inhibition Inhibition of Photosynthesis ETC_Block->Photosynthesis_Inhibition Weed_Death Weed Death Photosynthesis_Inhibition->Weed_Death

Figure 2. Propanil's Mechanism of Herbicidal Action.

Any deviation in the structure of the "key," which would result from using an aniline precursor other than 3,4-dichloroaniline, would likely prevent it from fitting correctly into the "lock." This would lead to a significant loss of binding affinity and, consequently, a reduction or complete loss of herbicidal efficacy.

Experimental Protocol for Propanil Synthesis

For researchers interested in replicating the synthesis of propanil, the following general laboratory-scale protocol can be followed.

Materials:

  • 3,4-dichloroaniline

  • Propanoyl chloride

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid scavenger (e.g., pyridine, triethylamine)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., hexane, cyclohexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a known quantity of 3,4-dichloroaniline in the anhydrous solvent.

  • Addition of Reagents: While stirring the solution, add an equimolar amount of the acid scavenger. Subsequently, add propanoyl chloride dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3,4-dichloroaniline) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude propanil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to yield pure propanil.

  • Characterization: Confirm the identity and purity of the synthesized propanil using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Stability of 3,4-Dichloro-N-methylaniline and Structurally Related Compounds

A Guide for Researchers in Drug Development and Chemical Synthesis

This guide provides a comparative framework for assessing the chemical stability of this compound and its structural analogs: 3,4-dichloroaniline, N-methylaniline, and aniline. The stability of a chemical entity is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways, which is of particular importance in the pharmaceutical and chemical industries. This document outlines standardized protocols for forced degradation studies and provides a structure for the presentation and interpretation of stability data.

The inherent stability of aniline and its derivatives is influenced by the electronic effects of substituents on the aromatic ring and the nitrogen atom. Generally, anilines are susceptible to oxidation and may darken upon exposure to air and light. The presence of electron-withdrawing groups, such as chlorine atoms, can decrease the electron density of the aromatic ring, potentially influencing its susceptibility to certain degradation pathways. Conversely, electron-donating groups like a methyl group on the nitrogen atom can increase the electron density on the nitrogen, affecting its basicity and reactivity.

Comparative Stability Assessment

To provide a clear comparison of the stability of these compounds, a series of forced degradation studies should be conducted. These studies expose the compounds to accelerated stress conditions to predict their long-term stability and identify potential degradation products. The following table summarizes the expected outcomes of such studies, providing a framework for the presentation of quantitative data.

CompoundStructureHydrolytic Stability (% Degradation)Oxidative Stability (% Degradation)Thermal Stability (% Degradation)Photostability (% Degradation)
This compound C₇H₇Cl₂N[Insert Data][Insert Data][Insert Data][Insert Data]
3,4-Dichloroaniline C₆H₅Cl₂N[Insert Data][Insert Data][Insert Data][Insert Data]
N-methylaniline C₇H₉N[Insert Data][Insert Data][Insert Data][Insert Data]
Aniline C₆H₇N[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of the specified aniline derivatives. These protocols are based on established principles of stability testing and are designed to yield comparable data across the different compounds.

General Preparation of Test Solutions

A stock solution of each compound (this compound, 3,4-dichloroaniline, N-methylaniline, and aniline) is prepared at a concentration of 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water, 50:50 v/v). These stock solutions are used for the subsequent stress studies.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector should be developed and validated for the simultaneous determination of the parent compound and its degradation products. This method is crucial for quantifying the extent of degradation in each stress condition.

Forced Degradation Studies

Forced degradation studies are conducted by exposing the test solutions to various stress conditions as described below. The extent of degradation is determined by analyzing the stressed samples at specified time points using the validated HPLC method.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution protected from light at room temperature for 24 hours.

Expose the solid compound to a dry heat of 70°C for 48 hours. Subsequently, prepare a solution of the heat-stressed solid and analyze it.

Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of the aniline derivatives.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep Prepare 1 mg/mL stock solutions of each aniline derivative hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep->hydrolysis Expose to stress oxidation Oxidative Stress (3% H2O2) prep->oxidation Expose to stress thermal Thermal Stress (70°C, solid state) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to stress hplc HPLC-PDA Analysis hydrolysis->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples quant Quantify Degradation (%) hplc->quant identify Identify Degradation Products (LC-MS/MS) hplc->identify table Comparative Data Table quant->table report Stability Report identify->report table->report

Caption: Workflow for Comparative Forced Degradation Studies.

Potential Degradation Pathway

Based on known degradation mechanisms of anilines, the following diagram illustrates a potential degradation pathway for this compound under oxidative stress. The actual degradation products would need to be confirmed experimentally.

G A This compound B N-oxide Derivative A->B Oxidation C Hydroxylated Intermediate A->C Hydroxylation E Polymerized Products A->E Polymerization D Ring-Opened Products B->D Further Oxidation C->D Further Oxidation

Caption: Potential Oxidative Degradation Pathway.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic pathways to 3,4-Dichloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The analysis focuses on a cost-benefit evaluation of each route, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound can be approached through several distinct routes, primarily categorized as two-step syntheses commencing from 3,4-dichloronitrobenzene, or one-pot reductive amination procedures. The optimal choice depends on a balance of factors including raw material cost, reagent toxicity, reaction yield, purity of the final product, and the required scale of production. This guide evaluates three primary strategies: a traditional two-step approach involving the reduction of 3,4-dichloronitrobenzene followed by N-methylation, and two alternative reductive amination routes.

Route 1: Two-Step Synthesis via 3,4-Dichloroaniline

This classical approach involves the initial preparation of 3,4-dichloroaniline, which is subsequently methylated.

Step 1: Synthesis of 3,4-Dichloroaniline

The industrial standard for producing 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[1]

Experimental Protocol:

A stirred autoclave is charged with 3,4-dichloronitrobenzene and a noble metal catalyst (e.g., platinum on carbon). The hydrogenation is carried out under hydrogen pressure at elevated temperatures. Additives may be used to prevent dehalogenation. Upon completion, the catalyst is filtered off, and the crude 3,4-dichloroaniline is purified, typically by distillation.

Step 2: N-methylation of 3,4-Dichloroaniline

Several methods are available for the N-methylation of 3,4-dichloroaniline.

Method 1.2a: Using Dimethyl Sulfate

A common laboratory and industrial method for N-methylation.

Experimental Protocol:

3,4-dichloroaniline is dissolved in a suitable solvent, and dimethyl sulfate is added, often in the presence of a base (e.g., sodium hydroxide) to neutralize the sulfuric acid byproduct. The reaction is typically exothermic and requires cooling. After the reaction is complete, the product is isolated by extraction and purified by distillation or crystallization.

Method 1.2b: Eschweiler-Clarke Reaction

This method utilizes formic acid and formaldehyde for methylation.[2][3]

Experimental Protocol:

3,4-dichloroaniline is heated with an excess of formic acid and an aqueous solution of formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. The product is isolated by basification and extraction, followed by purification. This method avoids the use of toxic alkylating agents like dimethyl sulfate.[4]

Method 1.2c: Reductive Amination with Formaldehyde and Sodium Borohydride

A milder alternative to the Eschweiler-Clarke reaction.

Experimental Protocol:

3,4-dichloroaniline and formaldehyde are reacted in a suitable solvent (e.g., methanol or THF) to form the corresponding imine or iminium ion, which is then reduced in situ with sodium borohydride.[5][6] The reaction is typically carried out at room temperature. The product is isolated by quenching the excess reducing agent, followed by extraction and purification.

Route 2: Reductive Amination of 3,4-Dichlorobenzaldehyde

A convergent approach that forms the C-N bond and the methyl group in a single conceptual step.

Experimental Protocol:

3,4-Dichlorobenzaldehyde is reacted with methylamine (often as a solution in a solvent like THF or ethanol) to form the corresponding imine. This intermediate is then reduced without isolation using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Cost-Benefit Analysis

The following tables summarize the quantitative data for each synthetic route, providing a basis for a cost-benefit analysis. Prices are estimates based on currently available data and may vary depending on the supplier and scale of purchase.

Table 1: Comparison of Synthetic Routes to this compound

Parameter Route 1.2a: Two-Step (via Dimethyl Sulfate) Route 1.2b: Two-Step (Eschweiler-Clarke) Route 1.2c: Two-Step (via NaBH4) Route 2: Reductive Amination of Aldehyde
Starting Materials 3,4-Dichloronitrobenzene, Dimethyl Sulfate3,4-Dichloronitrobenzene, Formaldehyde, Formic Acid3,4-Dichloronitrobenzene, Formaldehyde, Sodium Borohydride3,4-Dichlorobenzaldehyde, Methylamine, Sodium Borohydride
Overall Yield (estimated) HighHighHighModerate to High
Purity High after purificationHigh after purificationHigh after purificationGood, may require chromatographic purification
Reaction Conditions Moderate temperature, requires careful handling of toxic dimethyl sulfateElevated temperatureRoom temperatureRoom temperature
Key Reagent Cost Dimethyl Sulfate: ~$85/L[7]Formaldehyde: ~

97/kg
Formaldehyde: ~

2000/kg[8]
3,4-Dichlorobenzaldehyde: ~

2000/kg[8]
Safety Concerns Dimethyl sulfate is highly toxic and carcinogenic.Formic acid is corrosive.Sodium borohydride is flammable upon contact with water.Methylamine is a flammable and corrosive gas.
Environmental Impact Generation of sulfate waste.CO2 is a byproduct.Borate waste.Borate waste.

Table 2: Cost of Key Reagents

Reagent CAS Number Estimated Price (USD) Source
3,4-Dichloronitrobenzene99-54-7Varies with supplier-
3,4-Dichloroaniline95-76-1Varies with supplier-
3,4-Dichlorobenzaldehyde6287-38-3~$25.40 / 5 g[9]
Dimethyl Sulfate77-78-1~$55.25 / 100 mL[10]
Formaldehyde (37% solution)50-00-0~$19.99 - $189.99[11]
Formic Acid (≥95%)64-18-6~$97.00 / 1 kg
Sodium Borohydride16940-66-2~$29.12 / 25 g[12]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_3_4_Dichloro_N_methylaniline cluster_route1 Route 1: Two-Step Synthesis cluster_methylation N-methylation cluster_route2 Route 2: Reductive Amination DCNB 3,4-Dichloronitrobenzene DCA 3,4-Dichloroaniline DCNB->DCA Reduction (H2, Catalyst) Product This compound DCA->Product Methylation DMS Dimethyl Sulfate DMS->Product EC Formaldehyde, Formic Acid (Eschweiler-Clarke) EC->Product NaBH4 Formaldehyde, NaBH4 NaBH4->Product DCB 3,4-Dichlorobenzaldehyde Imine Imine Intermediate DCB->Imine Methylamine Methylamine Methylamine->Imine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

References

Navigating the Regulatory Landscape and Analytical Challenges of 3,4-Dichloro-N-methylaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Environmental Scientists

The presence of substituted anilines in the environment is a growing concern due to their potential toxicity and persistence. Among these, 3,4-Dichloro-N-methylaniline, a chlorinated aromatic amine, poses analytical challenges and is subject to regulatory scrutiny, often by extension of its close structural analog, 3,4-dichloroaniline (3,4-DCA). This guide provides a comparative overview of the regulatory limits and analytical methodologies pertinent to the detection and quantification of these compounds in environmental matrices.

Regulatory Framework: A Landscape Dominated by Analogs

Direct regulatory limits for this compound in environmental samples are not widely established by major international regulatory bodies. Consequently, the regulatory landscape is often inferred from the limits set for the more extensively studied and regulated compound, 3,4-dichloroaniline (3,4-DCA). It is crucial for researchers and environmental professionals to recognize this distinction and consider the toxicological profile of this compound when interpreting data and assessing risk.

The following table summarizes the available regulatory and guideline values for 3,4-dichloroaniline, which are often used as a reference point in the absence of specific limits for its N-methylated counterpart.

Regulatory Body/GuidelineMatrixContaminantGuideline Value/LimitComments
Australia and New Zealand Guidelines for Fresh and Marine Water Quality Freshwater3,4-dichloroaniline3 µg/LHigh reliability trigger value for 95% species protection.[1]
Marine Water3,4-dichloroaniline150 µg/LModerate reliability trigger value.[1]
Occupational Safety and Health Administration (OSHA), USA Air (Workplace)3,4-dichloroaniline2 ppm (8 mg/m³)Permissible Exposure Limit (PEL) - Time Weighted Average (TWA).

Analytical Methodologies: A Comparative Overview

The determination of this compound and related compounds in complex environmental matrices necessitates sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant methods employed for this purpose.

Comparison of Analytical Methods
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio.Separation of compounds based on their polarity, followed by highly selective and sensitive detection using two stages of mass analysis.
Sample Preparation Often requires derivatization to improve volatility and thermal stability, especially for polar anilines. Extraction from the sample matrix is necessary.Minimal sample preparation is often required; direct injection of water samples is sometimes possible. Extraction is typically needed for solid matrices.
Applicability Well-suited for a wide range of volatile and semi-volatile organic compounds.Ideal for polar, non-volatile, and thermally labile compounds, which is characteristic of many aniline derivatives.
Sensitivity Good sensitivity, often in the low µg/L to ng/L range.Generally offers higher sensitivity and selectivity, with detection limits often in the ng/L to pg/L range.
Selectivity Good selectivity, but can be affected by co-eluting matrix components.Excellent selectivity due to the use of multiple reaction monitoring (MRM), minimizing matrix interferences.
Performance Data for Analytical Methods (Data for 3,4-dichloroaniline)

The following table presents a summary of performance data for the analysis of the related compound, 3,4-dichloroaniline, using different analytical techniques. These values can serve as a benchmark when developing or selecting a method for this compound.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
GC-MSGroundwater--Deviated <10% from reference values[2]
GC-MS/MSGroundwater--Deviated <10% from reference values[2]
LC-MS/MSGroundwater--Deviated <15% from reference values[2]
LC-MS/MSDrinking Water0.0394 µg/L0.1 µg/L-
LC-MS/MSSurface Water0.0374 µg/L0.1 µg/L-
GC-MSSoil1.5 µg/kg-81.4% - 109%

Experimental Protocols: A Generalized Workflow

Sample Preparation for Water Samples
  • Filtration: Water samples are typically filtered through a 0.45 µm filter to remove particulate matter.

  • Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge (e.g., C18 or polymeric sorbent) to concentrate the analytes and remove interfering substances.

  • Elution: The analytes are eluted from the SPE cartridge using a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument.

Sample Preparation for Soil and Sediment Samples
  • Extraction: Soil or sediment samples are typically extracted with an organic solvent (e.g., acetonitrile, methanol, or a mixture with water) using techniques such as sonication, pressurized liquid extraction (PLE), or Soxhlet extraction.

  • Centrifugation and Filtration: The extract is centrifuged and/or filtered to separate the solid matrix from the solvent containing the analytes.

  • Clean-up: The extract may require a clean-up step to remove co-extracted interferences. This can be achieved using techniques like SPE or dispersive solid-phase extraction (dSPE).

  • Solvent Exchange and Concentration: The solvent is exchanged to one compatible with the analytical instrument, and the extract is concentrated to the desired volume.

Instrumental Analysis

The prepared sample extracts are then analyzed using either GC-MS or LC-MS/MS. The choice of instrument and its specific parameters (e.g., column type, temperature program, mobile phase composition, and mass spectrometric conditions) will depend on the specific analytes of interest and the required sensitivity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the analysis of chlorinated anilines in environmental samples.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample Filtration Filtration Water_Sample->Filtration Soil_Sample Soil/Sediment Sample Solvent_Extraction Solvent Extraction Soil_Sample->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Filtration->SPE LC_MSMS LC-MS/MS SPE->LC_MSMS Cleanup Clean-up (dSPE/SPE) Solvent_Extraction->Cleanup Cleanup->LC_MSMS GC_MS GC-MS Cleanup->GC_MS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: Generalized workflow for the analysis of chlorinated anilines in environmental samples.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dichloro-N-methylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

3,4-Dichloro-N-methylaniline is classified as a hazardous substance.[1] Understanding its primary hazards is critical before initiating any handling or disposal procedures.

Hazard Classification Summary

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
Harmful if inhaledAcute toxicity, inhalation (Category 4)
Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[1]

Due to its hazardous nature, all handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. The container should be designated for "Halogenated Organic Waste."[6][7]

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, sealed, and leak-proof container, also marked as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.[6][8]

  • Contaminated Materials: Any materials used for handling or cleaning up spills of this compound (e.g., absorbent paper, gloves, etc.) must also be treated as hazardous waste and placed in the designated solid waste container.[9][10]

2. Spill Management:

  • In the event of a small spill, dampen the solid material with 60-70% ethanol to prevent dust formation.[9]

  • Carefully sweep or scoop the dampened material into a suitable container for disposal.[3]

  • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water wash.[9]

  • All materials used for the cleanup should be disposed of as hazardous waste.[9][10]

3. Labeling and Storage:

  • Ensure all waste containers are clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common treatment method for this type of combustible, halogenated material.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Segregate as 'Halogenated Organic Waste' A->B C Label Container Clearly - Chemical Name - Hazard Symbols B->C D Store Safely in a Designated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Waste Collection and Transport E->F G Final Disposal at Approved Facility (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and local regulations.

References

Personal protective equipment for handling 3,4-Dichloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3,4-Dichloro-N-methylaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Summary

This compound is a chemical compound that poses significant health risks. Exposure can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A primary concern is its potential to reduce the oxygen-carrying capacity of the blood through the formation of methemoglobin, which can lead to cyanosis, weakness, and shortness of breath.[3][4]

GHS Hazard Classification Summary

PictogramGHS CodeHazard Statement
alt text
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
alt text
H315Causes skin irritation.[1][2][5]
alt text
H319Causes serious eye irritation.[1][2][5]
alt text
H335May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The nature of the work being performed should always be considered when selecting final PPE.[6]

Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Engineering Controls Certified Chemical Fume HoodAll weighing and handling of solid or dissolved this compound must be performed in a functioning chemical fume hood to control vapor and dust exposure.[2][5][7]
Eye & Face Protection Chemical safety goggles and/or a full-face shieldStandard safety glasses are insufficient. Chemical goggles are required to protect against splashes.[8] A face shield should be worn over goggles when there is a significant splash hazard.[6][9][10]
Skin & Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Use proper removal techniques to avoid skin contamination and dispose of them after use.[10] Consult the manufacturer's guidelines for breakthrough times.
Lab coat or chemical-resistant apron/suitA fully buttoned lab coat must be worn.[8][11] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5]
Respiratory Protection NIOSH/MSHA-approved respirator (if required)A respirator is necessary if engineering controls are inadequate or during emergency/spill response.[8][12] For unknown concentrations, a Self-Contained Breathing Apparatus (SCBA) is recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory environment.

G Diagram 1: Standard Handling Workflow prep 1. Preparation sds Review SDS prep->sds ppe Don PPE: Lab Coat, Goggles, Gloves hood Verify Fume Hood Function ppe->hood sds->ppe handling 2. Handling (in Fume Hood) hood->handling weigh Weigh Solid Chemical handling->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer cleanup 3. Cleanup & Decontamination transfer->cleanup decon Wipe Down Surfaces (e.g., with 70% Ethanol) cleanup->decon wash Wash Glassware decon->wash disposal 4. Waste Management wash->disposal collect Collect Waste: Solid, Liquid, Contaminated PPE disposal->collect label_waste Label Waste Container (Full Chemical Name) collect->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for safe handling of this compound.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure. Always have an emergency plan and ensure all personnel are familiar with it.

G Diagram 2: Emergency Response Logic start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest skin_act Remove contaminated clothing. Wash skin with soap & water for 15+ minutes. skin->skin_act Action eye_act Flush eyes with water for 15-20 minutes. Remove contact lenses. eye->eye_act Action inhale_act Move to fresh air. Provide respiratory support if needed. inhale->inhale_act Action ingest_act Rinse mouth with water. DO NOT induce vomiting. ingest->ingest_act Action medical Seek Immediate Medical Attention skin_act->medical eye_act->medical inhale_act->medical ingest_act->medical

Caption: Decision-making flow for exposure incidents.

Detailed First Aid Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention if irritation develops or persists.[3][13]

  • Eye Contact: First, check for and remove any contact lenses.[3] Immediately flush the eyes with large amounts of water or normal saline for at least 15-20 minutes, holding the eyelids open.[2][3] Do not put any ointments or oils in the eyes without specific instruction from a physician.[3] Transport the victim to a hospital immediately.[3]

  • Inhalation: Move the individual to fresh air at once.[2][3] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[3][5]

  • Ingestion: Rinse the mouth thoroughly with water.[2][14] Do NOT induce vomiting.[5] Call a poison control center or physician immediately for guidance.[8][14]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response Protocol:

  • Isolate the Area: Immediately evacuate personnel from the spill area and restrict access. Isolate the area for at least 25 meters (75 feet) for solids.[3][4]

  • Remove Ignition Sources: Extinguish any open flames and remove all sources of ignition.[3][4]

  • Wear Full PPE: Don all required PPE, including respiratory protection, before re-entering the area.[3][8]

  • Contain the Spill:

    • For solid spills , gently dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[3][4]

    • Carefully sweep or scoop the dampened material into a designated, labeled waste container.[2][4]

  • Decontaminate:

    • Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining material.[3][4]

    • Wash the entire contaminated surface with a soap and water solution.[3][4]

  • Package Waste: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[3][4]

Waste Disposal Plan:

  • Collection: All waste, including the pure chemical, contaminated materials, and empty containers, must be collected in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste through an approved hazardous waste disposal company.[2][12] Do not dispose of this chemical down the drain or in regular trash, as it is toxic to aquatic life.[7][10] Adhere to all federal, state, and local environmental regulations.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.